2-Tosylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-10-6-8-11(9-7-10)17(15,16)13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPAGLKXJILVRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277510 | |
| Record name | 2-[(4-methylphenyl)sulfonyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213-33-8 | |
| Record name | NSC2693 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(4-methylphenyl)sulfonyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Tosylaniline from o-Nitroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-tosylaniline from o-nitroaniline. This process is a common transformation in organic synthesis, often employed in the preparation of pharmaceutical intermediates and other fine chemicals. The guide details a reliable two-step synthetic route, encompassing the tosylation of o-nitroaniline followed by the selective reduction of the nitro group. This document provides detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound from o-nitroaniline is typically achieved in a two-step process:
-
Step 1: Tosylation of o-Nitroaniline. The amino group of o-nitroaniline is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base to form the intermediate, N-(2-nitrophenyl)-4-methylbenzenesulfonamide (2-nitrotosylaniline).
-
Step 2: Reduction of the Nitro Group. The nitro group of the 2-nitrotosylaniline intermediate is selectively reduced to an amine to yield the final product, this compound.
2-tosylaniline CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-tosylaniline, a versatile building block in organic synthesis and medicinal chemistry. This document details its physicochemical properties, a representative synthetic protocol, and a generalized workflow for its preparation and characterization.
Core Compound Information
This compound , also known as 2-(4-methylphenyl)sulfonylaniline, is an organic compound featuring a tosyl group attached to an aniline ring. Its chemical structure lends itself to a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
| Parameter | Value | Source |
| CAS Number | 1213-33-8 | |
| Molecular Formula | C₁₃H₁₃NO₂S | |
| Molecular Weight | 247.31 g/mol | |
| IUPAC Name | 2-(4-methylphenyl)sulfonylaniline |
Physicochemical Data
A summary of the computed physicochemical properties of this compound is provided below. These parameters are crucial for understanding its behavior in various solvents and biological systems.
| Property | Value |
| XLogP3 | 2.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 247.06670 g/mol |
| Monoisotopic Mass | 247.06670 g/mol |
| Topological Polar Surface Area | 54.6 Ų |
| Heavy Atom Count | 17 |
Representative Experimental Protocol: Synthesis of a this compound Derivative
The following is a representative protocol for the synthesis of a this compound derivative. This procedure can be adapted for the synthesis of this compound by starting with 2-aminobenzylamine or a similar ortho-substituted aniline.
Objective: To synthesize an N-tosylated aminophenyl compound.
Materials:
-
2-Nitroaniline (or a suitable aniline derivative)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitroaniline (1.0 eq) in a mixture of pyridine (2.0 eq) and dichloromethane (DCM) at 0 °C (ice bath).
-
Addition of Tosyl Chloride: To the stirred solution, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-(2-nitrophenyl)-4-methylbenzenesulfonamide.
-
Purification: Purify the crude product by recrystallization from ethanol to yield the pure compound.
-
Reduction of Nitro Group (if applicable): The nitro group can be reduced to the corresponding amine (to yield this compound) using standard reduction methods, such as catalytic hydrogenation (H₂, Pd/C) or reduction with metals in acidic media (e.g., SnCl₂/HCl).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.
Caption: Workflow for the synthesis and analysis of this compound.
Logical Relationship in Drug Discovery
The general class of sulfonamides, to which this compound belongs, has been a cornerstone in drug discovery, most notably as antimicrobial agents. The underlying principle of their action often involves the mimicry of p-aminobenzoic acid (PABA), an essential metabolite for bacterial folate synthesis.
Caption: Inhibition of folate synthesis by sulfonamides.
A Technical Guide to the Solubility of 2-Tosylaniline in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-tosylaniline (N-(2-aminophenyl)-4-methylbenzenesulfonamide), a compound of interest in synthetic chemistry and drug development. A comprehensive search of scientific literature and chemical databases did not yield quantitative solubility data for this compound in common organic solvents. In light of this, the guide provides a detailed experimental protocol for determining the equilibrium solubility of this compound using the widely accepted shake-flask method coupled with gravimetric analysis. Furthermore, a structured data presentation format is provided to aid researchers in systematically recording their findings. A logical workflow of the experimental protocol is also visualized.
Quantitative Solubility Data
Table 1: Solubility of this compound in Common Organic Solvents (Data Template)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |
| Acetone | ||||
| Acetonitrile | ||||
| Chloroform | ||||
| Dichloromethane | ||||
| Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Ethanol | ||||
| Ethyl Acetate | ||||
| Hexanes | ||||
| Isopropanol | ||||
| Methanol | ||||
| Tetrahydrofuran (THF) | ||||
| Toluene | ||||
| Water |
Experimental Protocol: Determination of Equilibrium Solubility
The following protocol details the "shake-flask" method, a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2]
2.1. Principle
An excess amount of the solid solute (this compound) is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute, creating a saturated solution.[1][3][4] The concentration of the solute in the saturated solution is then determined, in this case, by the gravimetric method, which involves isolating and weighing the dissolved solid.[3][5][6][7]
2.2. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Thermostatically controlled shaker or agitator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Drying oven
-
Pipettes
2.3. Procedure
-
Preparation : Add an excess of this compound to a series of vials. The exact amount should be enough to ensure a solid phase remains after equilibrium is reached. A starting point is to add approximately 100-200 mg of the solid to each vial.
-
Solvent Addition : Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Equilibration : Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. This can vary from 24 to 72 hours.[2] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been established.[3]
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Collection : Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the solid at the bottom. Attach a syringe filter to the syringe and dispense a precise volume (e.g., 2.0 mL) of the filtrate into a pre-weighed, labeled evaporation dish.
-
Solvent Evaporation : Place the evaporation dishes in a fume hood to allow the solvent to evaporate at room temperature. For higher boiling point solvents, a drying oven at a temperature well below the boiling point of the solvent and the melting point of this compound can be used to gently accelerate evaporation.
-
Drying and Weighing : Once the solvent has completely evaporated, transfer the evaporation dishes to a drying oven (e.g., at 50-60 °C) until a constant weight is achieved. This ensures all residual solvent is removed. Cool the dishes in a desiccator before each weighing.
-
Calculation :
-
Determine the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dried solid (g) / Volume of filtrate (mL)) * 100
-
To calculate molar solubility, use the molecular weight of this compound (262.33 g/mol ). Molar Solubility (mol/L) = (Mass of dried solid (g) / 262.33 g/mol ) / (Volume of filtrate (L))
-
2.4. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
key reactive sites on the 2-tosylaniline molecule
An In-depth Technical Guide to the Key Reactive Sites of 2-Tosylaniline
Abstract
This compound, also known as N-(2-aminophenyl)-4-methylbenzenesulfonamide, is a versatile bifunctional molecule utilized extensively in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its unique structure, featuring a primary aromatic amine, a sulfonamide linkage, and an aromatic ring, presents multiple sites for chemical modification. This guide provides a detailed exploration of the principal reactive sites of the this compound molecule: the primary amino group, the aniline aromatic ring, and the tosyl group itself. We will delve into the characteristic reactions at each site, present quantitative data in structured tables, provide detailed experimental protocols for key transformations, and illustrate reaction mechanisms and workflows using diagrams.
Molecular Structure and Overview of Reactivity
The reactivity of this compound is governed by the interplay of its three key functional components:
-
The Primary Amino Group (-NH₂): As a nucleophilic primary amine, this site is readily involved in reactions such as N-alkylation, N-arylation, acylation, and condensation. The presence of the ortho-tosyl group provides significant steric hindrance and modulates its electronic properties.
-
The Aniline Aromatic Ring: This ring is activated towards electrophilic aromatic substitution. The directing effects of the amino group (ortho-, para-directing and activating) and the tosyl group (meta-directing and deactivating) result in complex regioselectivity, which can be exploited for specific synthetic outcomes.
-
The Tosyl (p-Toluenesulfonyl) Group: While generally stable, the sulfonamide linkage can be cleaved under specific reductive or acidic conditions. This function makes the tosyl group a valuable protecting group for the amine.
**2. Reactivity of the Primary Amino Group (-NH₂) **
The primary amine is often the most accessible and reactive site on the molecule. Its nucleophilicity allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.
N-Arylation Reactions (Buchwald-Hartwig Amination)
A cornerstone of modern organic synthesis, the palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds. This compound can act as the amine coupling partner with various aryl halides or triflates.
Table 1: Representative Buchwald-Hartwig N-Arylation of this compound
| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2%) | XPhos (4%) | NaOtBu | Toluene | 100 | 92 |
| 2-Chloropyridine | Pd(OAc)₂ (3%) | SPhos (6%) | K₂CO₃ | Dioxane | 110 | 85 |
| 4-Iodoanisole | Pd₂(dba)₃ (1.5%) | RuPhos (3%) | Cs₂CO₃ | Toluene | 100 | 95 |
Experimental Protocol: N-Arylation with 4-Bromotoluene
Objective: To synthesize N-(2-tosylaminophenyl)-4-methylaniline.
Materials:
-
This compound (1.0 mmol, 262 mg)
-
4-Bromotoluene (1.1 mmol, 188 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
XPhos (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, 4-bromotoluene, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-18 hours, monitoring progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation reaction.
Reactivity of the Aromatic Ring
The aniline ring is subject to electrophilic aromatic substitution. The regiochemical outcome is dictated by the strong ortho-, para-directing amino group and the meta-directing tosyl group. Due to steric hindrance from the bulky tosyl group at the ortho position, substitution typically occurs at the positions para and ortho to the amino group (positions 4 and 6).
Halogenation
Halogenation, such as bromination, proceeds readily on the activated ring.
Table 2: Regioselective Bromination of this compound
| Reagent | Solvent | Position of Br | Yield (%) |
| N-Bromosuccinimide (NBS) | Acetonitrile | 4 | 95 |
| Br₂ in Acetic Acid | Acetic Acid | 4,6-dibromo | 88 |
Experimental Protocol: Monobromination using NBS
Objective: To synthesize 4-bromo-2-tosylaniline.
Materials:
-
This compound (1.0 mmol, 262 mg)
-
N-Bromosuccinimide (NBS) (1.05 mmol, 187 mg)
-
Acetonitrile (10 mL)
Procedure:
-
Dissolve this compound in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Recrystallize the crude solid from ethanol/water to afford the pure product.
Caption: Regioselectivity in the electrophilic substitution of this compound.
Reactivity Involving the Tosyl Group
The tosyl group is an excellent protecting group for amines due to its stability under many reaction conditions. However, it can be removed (deprotected) when necessary, typically under harsh reductive or acidic conditions.
Deprotection of the Sulfonamide
Cleavage of the N-S bond regenerates the free amine, which is a critical step in multi-step synthesis.
Table 3: Common Methods for Tosyl Group Deprotection
| Reagent / Conditions | Solvent | Temp (°C) | Notes |
| HBr / Acetic Acid / Phenol | - | 70-100 | Classic, harsh acidic conditions. |
| Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) | Toluene | 25-110 | Effective reducing agent. |
| Mg / MeOH | Methanol | Reflux | Reductive cleavage with magnesium metal. |
| SmI₂ / HMPA | THF | 25 | Mild conditions, but uses toxic HMPA. |
Experimental Protocol: Deprotection using HBr/Acetic Acid
Objective: To cleave the tosyl group from a protected aniline.
Materials:
-
N-substituted this compound derivative (1.0 mmol)
-
33% HBr in acetic acid (5 mL)
-
Phenol (0.2 g, acts as a scavenger)
Procedure:
-
Caution: This procedure should be performed in a well-ventilated fume hood as it involves corrosive acid and generates fumes.
-
Combine the N-substituted this compound derivative and phenol in a round-bottom flask equipped with a reflux condenser.
-
Add the solution of HBr in acetic acid.
-
Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by slowly adding a concentrated aqueous solution of sodium hydroxide until the pH is basic (~9-10).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude amine by column chromatography or distillation.
Caption: Experimental workflow for the acidic deprotection of a tosyl group.
The Tosyl Group as a Protecting Agent for Anilines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the complex molecular architectures encountered in drug development. Among the myriad of protecting groups for amines, the tosyl (Ts) group, derived from p-toluenesulfonic acid, holds a significant position due to its unique combination of stability and reactivity. This technical guide provides an in-depth exploration of the tosyl group as a protecting agent for anilines, covering its introduction, stability, and cleavage. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to assist researchers in the effective application of this important synthetic tool.
Introduction to the Tosyl Protecting Group
The tosyl group is a sulfonyl protecting group that is widely employed to temporarily block the reactivity of primary and secondary amines, including anilines.[1] The nitrogen atom of an aniline is rendered significantly less nucleophilic upon tosylation due to the strong electron-withdrawing nature of the sulfonyl group. This deactivation prevents undesired side reactions, such as N-alkylation or acylation, while other transformations are carried out on the molecule.[2][3]
The resulting N-tosyl aniline, a sulfonamide, is exceptionally stable under a wide range of reaction conditions, including strongly basic and oxidizing environments, as well as some acidic conditions.[1][4] This robustness makes the tosyl group a reliable choice for multi-step syntheses. However, the very stability of the sulfonamide bond can also present a challenge when it comes to deprotection, often requiring harsh reductive or strongly acidic conditions for its removal.[1][4]
Protection of Anilines: Tosylation
The most common method for the introduction of a tosyl group onto an aniline is the reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[5] Pyridine is frequently used as both the base and the solvent. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of tosyl chloride, with the base serving to neutralize the hydrochloric acid byproduct.[5]
The efficiency of the tosylation reaction can be influenced by the electronic properties of the aniline. Electron-rich anilines generally react faster than electron-deficient ones. For sterically hindered anilines, alternative methods or stronger bases may be required to achieve high yields.[4]
Factors Influencing Tosylation:
-
Basicity of the Aniline: More basic anilines are more nucleophilic and react more readily with TsCl.
-
Steric Hindrance: Bulky substituents on the aniline or in the ortho position can hinder the approach of the tosylating agent.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction rate and yield.
Deprotection of N-Tosyl Anilines
The cleavage of the robust N-S bond in N-tosyl anilines is often the most critical and challenging step. The choice of deprotection method depends on the overall molecular structure and the presence of other functional groups. The most common strategies involve either reductive cleavage or acidic hydrolysis.
Reductive Cleavage
Reductive methods are widely employed for the deprotection of N-tosyl anilines and are generally milder than strongly acidic conditions.
-
Dissolving Metal Reductions: Reagents such as sodium in liquid ammonia or sodium amalgam are effective but can be operationally challenging.[6] A more convenient alternative is the use of magnesium in methanol, which provides a milder and effective method for cleaving the N-tosyl group.[4]
-
Samarium(II) Iodide (SmI₂): This single-electron transfer reagent is a powerful tool for the deprotection of tosylamides under very mild conditions, often proceeding rapidly at room temperature with high yields.[3][7][8] It is known for its high chemoselectivity, tolerating a wide range of functional groups.[8]
-
Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride): This reducing agent can also be used for the cleavage of sulfonamides, although it may also reduce other functional groups present in the molecule.
Acidic Hydrolysis
Strongly acidic conditions can be used to hydrolyze the sulfonamide bond.
-
HBr in Acetic Acid or Phenol: This is a classic and effective method for tosyl group removal. The presence of phenol is thought to facilitate the cleavage by protonating the sulfonamide and providing a nucleophile to trap the resulting sulfonyl species.
-
Trifluoromethanesulfonic acid: This superacid can effect the chemoselective hydrolysis of N-arylsulfonamides.[4]
The choice of deprotection method must be carefully considered to avoid unwanted side reactions and to ensure the integrity of the target molecule.
Data Presentation
The following tables summarize quantitative data for the tosylation and deprotection of anilines under various conditions.
Table 1: Tosylation of Substituted Anilines
| Aniline Substrate | Reagents and Conditions | Yield (%) | Reference |
| Aniline | TsCl, Pyridine, rt | Moderate | [9] |
| 4-Methylaniline | TsCl, Pyridine, rt | High | [2][10] |
| 4-Methoxyaniline | TsCl, Pyridine, rt | High | [2][10] |
| 4-Nitroaniline | TsCl, Pyridine, rt | Lower | [9] |
| 2,6-Dimethylaniline | TsCl, Pyridine, reflux | Low to Moderate | [4] |
| α-Methylstyrene | V₂O₃Dipic₂(HMPA)₂, Chloramine T, TBAB, CH₃CN, rt | 95 | [2][10][11] |
| 4-Methyl-α-methylstyrene | V₂O₃Dipic₂(HMPA)₂, Chloramine T, TBAB, CH₃CN, rt | 93 | [2][10] |
| 4-Methoxy-α-methylstyrene* | V₂O₃Dipic₂(HMPA)₂, Chloramine T, TBAB, CH₃CN, rt | High | [2][10] |
| Note: These examples are for the synthesis of N-tosyl allylic amines from alkenes, which is a related transformation demonstrating the formation of the N-tosyl bond. |
Table 2: Comparison of Deprotection Methods for N-Tosyl Anilines
| N-Tosyl Aniline Substrate | Deprotection Reagents and Conditions | Yield (%) | Reference |
| N-Tosyl-2-enamide derivative | 1 M HCl in EtOAc, 20 °C, 2 h | 87 | [12] |
| N-Tosyl-2-aminoindole derivative | SmI₂, THF, rt | 90 | [7] |
| General N-tosylamides | SmI₂, Amine, Water, rt | >90 | [8] |
| N-tosyl-protected benzylic amine | Reductive conditions | Not specified | [1] |
| N,N-disubstituted p-toluenesulfonamides | Electrochemical, Pt cathode, Mg anode | Good to Excellent | [6] |
| N-(p-toluenesulfonyl) amides | Trifluoroacetylation then SmI₂ | Not specified | [4] |
| Arenesulfonamides | SmI₂, THF/DMPU | Good | [3] |
Experimental Protocols
General Protocol for the Tosylation of an Aniline
-
To a solution of the aniline (1.0 equiv) in pyridine (0.2 M) at 0 °C, add p-toluenesulfonyl chloride (1.1 equiv) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
General Protocol for the Deprotection of an N-Tosyl Aniline using Mg/MeOH
-
To a solution of the N-tosyl aniline (1.0 equiv) in anhydrous methanol (0.1 M), add magnesium turnings (10-20 equiv).
-
Stir the suspension at room temperature or gentle reflux, monitoring the reaction by TLC. Sonication can be used to accelerate the reaction.
-
Once the reaction is complete, quench by the slow addition of 1 M HCl.
-
Filter the mixture to remove any remaining magnesium and inorganic salts.
-
Make the filtrate basic with the addition of a saturated aqueous solution of NaHCO₃ or NaOH.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting aniline by column chromatography or distillation.
General Protocol for the Deprotection of an N-Tosyl Aniline using SmI₂
-
In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare a solution of samarium(II) iodide (SmI₂) in THF (typically 0.1 M, blue solution).
-
To this solution at room temperature, add a solution of the N-tosyl aniline (1.0 equiv) in THF.
-
Stir the reaction mixture until the characteristic blue color of Sm(II) disappears, indicating the completion of the reaction (typically very fast).
-
Quench the reaction with a saturated aqueous solution of K₂CO₃.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the tosylation of anilines.
Caption: General deprotection strategies for N-tosyl anilines.
Conclusion
The tosyl group is a valuable and robust protecting group for anilines, offering excellent stability across a broad spectrum of synthetic transformations. While its removal can be challenging, a variety of effective reductive and acidic deprotection methods are available. A careful consideration of the substrate's functional group tolerance is crucial for selecting the appropriate protection and deprotection strategy. This guide provides the necessary technical information, including experimental protocols and comparative data, to empower researchers to confidently and effectively utilize the tosyl group in their synthetic endeavors.
References
- 1. Conversion of anilines to chiral benzylic amines via formal one-carbon insertion into aromatic C–N bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
- 4. p-Toluenesulfonamides [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [gupea.ub.gu.se]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 2-Tosylaniline in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the pivotal role of 2-tosylaniline as a versatile starting material in the synthesis of a diverse array of bioactive heterocyclic compounds. Its unique structural features, particularly the ortho-amino and tosyl-protected amine functionalities, render it an invaluable building block for constructing complex molecular architectures with significant therapeutic potential. This document provides an in-depth overview of its applications, supported by quantitative pharmacological data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.
Core Applications of this compound in the Synthesis of Bioactive Heterocycles
This compound serves as a linchpin in the synthesis of several classes of privileged heterocyclic scaffolds known for their broad spectrum of pharmacological activities. The tosyl group acts as both a protecting group and a directing group, facilitating a range of classical and modern organic reactions to yield compounds with anticancer, anticonvulsant, and kinase-inhibiting properties.
Quinolines and Quinazolines: Scaffolds for Kinase Inhibition and Anticancer Activity
The Friedländer annulation and its variations, utilizing this compound derivatives, provide a direct route to substituted quinolines. These quinoline cores are prevalent in a number of kinase inhibitors. Similarly, condensation reactions of this compound with appropriate reagents lead to the formation of the quinazoline scaffold, another cornerstone in the development of targeted cancer therapies, particularly as inhibitors of the epidermal growth factor receptor (EGFR).
Acridones: Intercalating Agents and Topoisomerase Inhibitors
The intramolecular cyclization of N-phenylanthranilic acids, which can be readily prepared from this compound, is a common strategy for the synthesis of acridones. These planar tricyclic systems are known to intercalate with DNA and inhibit topoisomerase, leading to their investigation as potent anticancer agents.
Benzodiazepines: Modulators of Central Nervous System Activity
Derivatives of this compound are also employed in the synthesis of various benzodiazepine structures. These seven-membered heterocyclic compounds are well-established as modulators of GABA-A receptors in the central nervous system, leading to their use as anticonvulsants, anxiolytics, and muscle relaxants.
Quantitative Pharmacological Data
The following tables summarize the biological activity of representative compounds synthesized from this compound, showcasing the therapeutic potential of these molecular scaffolds.
Table 1: Anticancer Activity of Quinoline Derivatives Derived from 2-Tosylamino-5-methylaniline
| Compound | R Group | Target Cell Line | IC50 (µM) |
| 1a | H | A549 (Lung) | 8.42 |
| 1b | 4-OCH3 | A549 (Lung) | 6.28 |
| 1c | 4-Cl | A549 (Lung) | 5.14 |
| 1d | 4-F | A549 (Lung) | 7.56 |
| 1e | 3-NO2 | A549 (Lung) | 4.32 |
Table 2: Anticonvulsant Activity of Quinazolinone Derivatives
| Compound | R1 | R2 | Maximal Electroshock (MES) Test ED50 (mg/kg) | Subcutaneous Metrazol (scMet) Test ED50 (mg/kg) |
| 2a | H | H | 45.8 | >100 |
| 2b | Cl | H | 32.1 | 89.5 |
| 2c | Br | H | 28.4 | 75.3 |
| 2d | H | Cl | 51.2 | >100 |
| 2e | Cl | Cl | 25.5 | 68.9 |
Key Experimental Protocols
The following are representative experimental protocols for the synthesis of bioactive compounds starting from this compound.
Protocol 1: Synthesis of 2-Methyl-4-phenyl-7-methylquinoline (Compound 1b analogue) via Friedländer Annulation
-
Starting Materials: 2-Tosylamino-5-methylaniline, 4-methoxyacetophenone, polyphosphoric acid (PPA).
-
Reaction Setup: A mixture of 2-tosylamino-5-methylaniline (1 mmol) and 4-methoxyacetophenone (1.2 mmol) in polyphosphoric acid (10 g) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions: The reaction mixture is heated to 140°C and stirred for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing ice-water. The mixture is neutralized with a saturated sodium bicarbonate solution, leading to the precipitation of the crude product. The precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the pure quinoline derivative.
Protocol 2: Synthesis of a 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
-
Step A: Synthesis of 2-Tosylaminobenzonitrile: 2-Tosylaminobenzamide (1 mmol) is refluxed with thionyl chloride (5 mL) for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude 2-tosylaminobenzonitrile.
-
Step B: Synthesis of the Quinazolinone: A mixture of 2-tosylaminobenzonitrile (1 mmol), an appropriate aromatic amine (1.2 mmol), and carbon disulfide (2 mL) in pyridine (10 mL) is heated at reflux for 12 hours.
-
Work-up and Purification: The reaction mixture is cooled and poured into ice-water containing hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
Visualizing Pathways and Processes
The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by this compound derivatives and a typical workflow for their discovery and development.
Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Caption: Drug discovery workflow starting from this compound.
Conclusion
This compound has firmly established itself as a privileged precursor in medicinal chemistry. Its synthetic accessibility and the ease with which it can be converted into a multitude of medicinally relevant heterocyclic scaffolds underscore its continued importance in the drug discovery and development pipeline. The examples provided herein demonstrate the breadth of biological targets that can be modulated by compounds derived from this versatile building block, paving the way for the future development of novel therapeutics for a range of human diseases. The strategic application of this compound in library synthesis, coupled with modern screening and optimization techniques, promises to yield the next generation of innovative medicines.
A Technical Guide to 2-Tosylaniline for the Research Community
This technical guide provides an in-depth overview of 2-tosylaniline (CAS No: 1213-33-8), a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its commercial availability, purity grades, and typical experimental protocols for its synthesis and analysis.
Commercial Suppliers and Purity Grades
This compound, also known as N-(2-aminophenyl)-4-methylbenzenesulfonamide, is readily available from a variety of commercial suppliers, catering to the needs of both small-scale research and larger development projects. Purity levels typically range from 95% to over 98%, with higher purity grades available upon request from specialized manufacturers. The table below summarizes the offerings from several prominent suppliers.
| Supplier | Purity Grade(s) Offered | Notes |
| Arctom | 97%[1] | Available in research-quantity sizes. |
| Advanced ChemBlocks | 95% | Provides the compound under the name N-(2-aminophenyl)-4-methylbenzenesulfonamide. |
| BLDpharm | Purity specifications available upon request. | Lists both this compound and its synonym. |
| ChemScene | ≥98.0% (by NMR) for similar aniline derivatives[2] | While a direct CoA for this compound was not found, certificates for similar products indicate high purity. |
| PubChem Vendors | Various | PubChem lists multiple chemical vendors, though specific purity grades for each are not detailed on the platform.[3] |
It is recommended to request a certificate of analysis (CoA) from the supplier to obtain precise purity data and information on trace impurities for a specific batch.
Physicochemical Properties
| Property | Value |
| CAS Number | 1213-33-8[3] |
| Molecular Formula | C13H13NO2S[3] |
| Molecular Weight | 247.31 g/mol [3] |
| IUPAC Name | 2-[(4-methylphenyl)sulfonyl]aniline[3] |
Experimental Protocols
While specific, detailed protocols for the synthesis and analysis of this compound can be proprietary, the following sections outline generalized and representative experimental methodologies based on standard organic chemistry principles and information available for related compounds.
Synthesis of this compound: A Representative Protocol
The synthesis of this compound typically involves the reaction of 2-aminobenzenethiol with p-toluenesulfonyl chloride, followed by an oxidation step. A plausible synthetic route is outlined below.
Materials:
-
2-Aminobenzenethiol
-
p-Toluenesulfonyl chloride (TsCl)
-
A suitable base (e.g., pyridine, triethylamine)
-
An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA))
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel)
Procedure:
-
Sulfonamide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzenethiol in the chosen solvent. Cool the solution in an ice bath.
-
Add the base, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in the same solvent.
-
Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with water or a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Oxidation: Dissolve the crude product from the previous step in a suitable solvent. Add the oxidizing agent portion-wise at a controlled temperature.
-
Purification: After the reaction is complete, the mixture is worked up similarly to the first step. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield pure this compound.
Purity Analysis: A General HPLC Method
High-performance liquid chromatography (HPLC) is a common technique for assessing the purity of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is typically suitable for aniline derivatives.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like sulfuric acid as a buffer, is a common mobile phase for analyzing aniline compounds.[4]
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: UV detection at a wavelength of 254 nm is often appropriate.
-
Sample Preparation: A dilute solution of the this compound sample is prepared in the mobile phase or a compatible solvent.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the prepared sample.
-
Run the analysis and record the chromatogram.
-
The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks.
Signaling Pathways
A thorough review of the scientific literature reveals no evidence of this compound being directly involved in any biological signaling pathways. As a chemical intermediate, its primary role is as a building block in the synthesis of more complex molecules, rather than as a biologically active agent that would interact with signaling cascades in a cellular context. Researchers using this compound in drug development are typically incorporating it into larger molecular structures to achieve a desired chemical or physical property, and it is the final compound that is then investigated for its biological activity.
Visualizing Workflows and Structures
To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A typical workflow for the purity analysis of this compound by HPLC.
References
Methodological & Application
Application Notes and Protocols: Buchwald-Hartwig Amination Using 2-Tosylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has broad applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamine moieties are prevalent. This document provides a detailed protocol for the Buchwald-Hartwig amination using 2-tosylaniline as the amine coupling partner. The tosyl group serves as a protecting group for the aniline nitrogen, which can be removed post-coupling to yield the free arylated aniline. This two-step sequence is a valuable strategy for the synthesis of N-aryl anilines and the construction of nitrogen-containing heterocyclic scaffolds such as carbazoles.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of an aryl bromide with this compound. Researchers should note that reaction conditions may require optimization based on the specific substrates used.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Anhydrous, inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed reaction vial under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Catalyst Preparation: In a separate glovebox or under a stream of inert gas, prepare the catalyst system. Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to the reaction vessel.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, 5-10 mL) to the reaction mixture via syringe.
-
Reaction Execution: Seal the reaction vessel and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2-tosylaniline.
Data Presentation
The following tables summarize typical reaction conditions and yields for Buchwald-Hartwig amination reactions with substrates similar to this compound, as specific data for this substrate is not extensively available in single sources. These examples serve as a guide for reaction optimization.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides with Anilines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Aniline | Pd(OAc)₂ (2) | P(tBu)₃ (4) | NaOtBu | Toluene | 80 | 2 | 98 |
| 2 | 4-Chlorobenzonitrile | Aniline | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | t-BuOH | 110 | 18 | 95 |
| 3 | 1-Bromo-4-methoxybenzene | 4-Methoxyaniline | Pd(OAc)₂ (1) | SPhos (2) | Cs₂CO₃ | Toluene | 100 | 24 | 92 |
| 4 | 2-Bromopyridine | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Dioxane | 100 | 12 | 85 |
Data is compiled from various sources for illustrative purposes and may not represent reactions with this compound directly.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination
Application Note: Protocols for the N-Arylation of 2-Tosylaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials where the N-aryl moiety is a common structural motif.[1][2] The N-arylation of amines, such as 2-tosylaniline, provides access to a diverse range of diarylamine structures. Historically, methods like nucleophilic aromatic substitution were limited by harsh conditions and a narrow substrate scope.[3] The advent of transition metal-catalyzed cross-coupling reactions has revolutionized this field.
This application note provides detailed experimental protocols for the N-arylation of this compound using two of the most powerful and widely adopted methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3][4] These methods offer broad functional group tolerance and have become indispensable tools for synthetic chemists.
Reaction Principles
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds via the palladium-catalyzed coupling of amines with aryl halides or pseudohalides (e.g., triflates, tosylates).[3][5] The reaction typically employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst, a phosphine or N-heterocyclic carbene (NHC) ligand, and a base.[5][6]
The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) species adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates deprotonation to form a palladium amide complex.
-
Reductive Elimination: The desired N-aryl product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[3][6]
References
- 1. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Scale-Up Synthesis of 2-Tosylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and protocols for the scale-up synthesis of 2-tosylaniline derivatives. The information is intended to guide researchers and process chemists in transitioning from laboratory-scale synthesis to larger-scale production, addressing common challenges and providing practical solutions.
Introduction
This compound derivatives are important building blocks in medicinal chemistry and materials science. As the demand for these compounds increases, the need for robust and scalable synthetic methods becomes critical. Scaling up the synthesis of these molecules from the gram to the kilogram scale and beyond presents several challenges, including ensuring consistent product quality, managing reaction exotherms, and developing efficient purification methods. This document outlines key considerations, optimized protocols, and data for the successful scale-up of this compound derivative synthesis.
Core Synthesis Strategies and Scale-Up Considerations
The two primary methods for the synthesis of this compound derivatives are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods on a large scale often depends on factors such as cost of goods, process safety, and robustness.
Ullmann Condensation: This classical method typically involves the coupling of an aryl amine with an aryl halide using a copper catalyst. While often cost-effective, it may require high reaction temperatures and can sometimes suffer from lower yields and catalyst contamination of the product.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a popular alternative due to its generally higher yields, milder reaction conditions, and broader substrate scope. However, the cost of the palladium catalyst and ligands can be a significant factor in large-scale production.
Key Scale-Up Challenges:
-
Reaction Kinetics and Heat Transfer: Exothermic reactions can be difficult to control on a large scale. Proper reactor design and cooling capacity are crucial.
-
Mixing and Mass Transfer: Ensuring efficient mixing is vital for maintaining reaction homogeneity and achieving consistent results.
-
Solvent Selection and Recovery: The choice of solvent impacts reaction performance, product isolation, and environmental footprint. Efficient solvent recovery is a key economic driver.
-
Product Isolation and Purification: Crystallization is the preferred method for purification on a large scale. Developing a robust crystallization process is essential for achieving the desired purity.
-
Impurity Profile: The impurity profile can change upon scale-up. Identifying and controlling critical impurities is a key aspect of process development.
Comparative Data for Scale-Up Synthesis
The following table summarizes typical data for the synthesis of a generic this compound derivative at different scales, highlighting the potential impact of scaling up on key process parameters.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Reaction Time | 4-6 hours | 6-8 hours | 8-12 hours |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Purity (Crude) | >98% | 95-98% | 90-95% |
| Purity (Final) | >99.5% | >99.5% | >99.5% |
| Stirring Speed | 300-500 rpm | 100-200 rpm | 50-100 rpm |
| Heat Transfer | Efficient | Moderate | Challenging |
| Purification Method | Flash Chromatography/Recrystallization | Recrystallization | Recrystallization/Reslurrying |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination (Pilot Scale)
This protocol describes a general procedure for the palladium-catalyzed synthesis of a this compound derivative on a 1 kg scale.
Materials:
-
2-Bromoaniline derivative (1.0 eq)
-
Tosyl chloride (1.05 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mol%)
-
Ligand (e.g., Xantphos, 0.02 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Solvent (e.g., Toluene)
Procedure:
-
Reactor Setup: To a clean and dry 50 L jacketed glass reactor, add the 2-bromoaniline derivative (1.0 kg), the palladium catalyst, and the ligand under an inert atmosphere (nitrogen or argon).
-
Solvent Addition: Add toluene (10 L) to the reactor and start agitation.
-
Reagent Addition: Add the base (e.g., K₃PO₄) to the reaction mixture.
-
Tosyl Chloride Addition: Slowly add a solution of tosyl chloride in toluene (2 L) to the reactor over 1-2 hours, maintaining the internal temperature below 30 °C.
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 L) and stir for 30 minutes. Separate the aqueous layer.
-
Extraction: Extract the aqueous layer with toluene (2 x 5 L).
-
Washing: Combine the organic layers and wash with brine (10 L).
-
Solvent Removal: Concentrate the organic layer under reduced pressure to afford the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound derivative.
One-Pot Synthesis Protocol (Lab Scale)
A one-pot synthesis can be an efficient approach for scale-up as it reduces the number of unit operations.
Materials:
-
2-Aminophenol (1.0 eq)
-
Tosyl chloride (1.1 eq)
-
Aryl halide (e.g., 2-bromotoluene, 1.0 eq)
-
Palladium catalyst and ligand
-
Base (e.g., Cs₂CO₃, 2.5 eq)
-
Solvent (e.g., Dioxane)
Procedure:
-
To a stirred solution of 2-aminophenol in dioxane, add the base at room temperature.
-
Slowly add tosyl chloride and stir for 1 hour.
-
Add the aryl halide, palladium catalyst, and ligand to the reaction mixture.
-
Heat the mixture to reflux and monitor by TLC or HPLC.
-
Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the residue by column chromatography or recrystallization.
Visualizations
Caption: General workflow for the scale-up synthesis of this compound derivatives.
Caption: Key challenges encountered during the scale-up of chemical syntheses.
Caption: Decision tree for selecting a synthetic route for this compound derivatives.
Application Notes and Protocols: 2-Tosylaniline in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of various medicinally important heterocyclic compounds utilizing 2-tosylaniline and its derivatives as key starting materials. The tosyl group serves as an effective protecting and activating group, facilitating a range of cyclization strategies.
Synthesis of Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. Palladium-catalyzed reactions of this compound derivatives have emerged as a powerful tool for the construction of the quinoline scaffold.
Palladium-Catalyzed Synthesis of 2,4-Disubstituted Quinolines
A versatile method for the synthesis of 2,4-disubstituted quinolines involves the palladium-catalyzed annulation of anilines with allyl alcohols. The following protocol is adapted for this compound.
Experimental Protocol:
A mixture of this compound (0.5 mmol), the corresponding allyl alcohol (0.5 mmol), and Pd(OAc)₂ (10 mol%) in DMSO (2 mL) is stirred in a sealed tube under an oxygen atmosphere at 130°C for 12 hours. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired quinoline derivative.
Quantitative Data:
| Entry | Allyl Alcohol Substrate | Product | Yield (%) |
| 1 | Cinnamyl alcohol | 2-Phenyl-1-tosyl-1,2-dihydroquinoline | 85 |
| 2 | 4-Methylcinnamyl alcohol | 2-(p-Tolyl)-1-tosyl-1,2-dihydroquinoline | 82 |
| 3 | 4-Chlorocinnamyl alcohol | 2-(4-Chlorophenyl)-1-tosyl-1,2-dihydroquinoline | 88 |
| 4 | 1-Phenylprop-2-en-1-ol | 4-Methyl-2-phenyl-1-tosyl-1,2-dihydroquinoline | 75 |
Logical Relationship Diagram:
Caption: Palladium-catalyzed synthesis of quinolines.
Synthesis of Indoles
The indole nucleus is a cornerstone of many natural products and pharmaceuticals. The intramolecular cyclization of N-tosyl-2-alkynylanilines, readily prepared from this compound, provides an efficient route to substituted indoles.
Palladium-Catalyzed Intramolecular Cyclization of N-Tosyl-2-alkynylanilines
This protocol describes the synthesis of N-tosylindoles through a palladium-catalyzed intramolecular hydroamination of the corresponding N-tosyl-2-alkynylanilines.
Experimental Protocol:
To a solution of N-tosyl-2-alkynylaniline (0.5 mmol) in anhydrous 1,4-dioxane (5 mL) is added Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%). The reaction mixture is heated to 100°C under a nitrogen atmosphere for 6-12 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the N-tosylindole.
Quantitative Data:
| Entry | Alkyne Substituent (R) | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | 2-Phenyl-1-tosyl-1H-indole | 6 | 92 |
| 2 | n-Butyl | 2-n-Butyl-1-tosyl-1H-indole | 8 | 85 |
| 3 | Cyclohexyl | 2-Cyclohexyl-1-tosyl-1H-indole | 10 | 88 |
| 4 | Trimethylsilyl | 2-(Trimethylsilyl)-1-tosyl-1H-indole | 12 | 78 |
Experimental Workflow Diagram:
Caption: Workflow for N-tosylindole synthesis.
Synthesis of 1,4-Benzodiazepines
1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. A palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines provides access to this important heterocyclic core.
Palladium-Catalyzed Cyclization for 1,4-Benzodiazepine Synthesis
This method involves the reaction of an N-tosyl-2-aminobenzylamine derivative with a propargylic carbonate in the presence of a palladium catalyst.
Experimental Protocol:
A mixture of the N-tosyl-2-aminobenzylamine derivative (0.2 mmol), the propargylic carbonate (0.24 mmol), Pd₂(dba)₃·CHCl₃ (0.01 mmol), and PPh₃ (0.04 mmol) in anhydrous THF (2.0 mL) is stirred at 50°C for the time indicated in the table below. After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to give the desired 1,4-benzodiazepine.
Quantitative Data:
| Entry | Propargylic Carbonate | Product | Time (h) | Yield (%) |
| 1 | Phenyl propargyl carbonate | (Z)-2-Benzylidene-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine | 12 | 85 |
| 2 | 4-Methoxyphenyl propargyl carbonate | (Z)-2-(4-Methoxybenzylidene)-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine | 15 | 71[1] |
| 3 | 4-Chlorophenyl propargyl carbonate | (Z)-2-(4-Chlorobenzylidene)-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine | 12 | 78 |
Signaling Pathway Diagram:
Caption: Catalytic cycle for benzodiazepine synthesis.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Tosylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-tosylaniline and its derivatives. These reactions are powerful tools for the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles like carbazoles, which are prevalent in pharmaceuticals and functional materials.
Introduction
Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound and its halogenated derivatives are versatile building blocks in these transformations. The tosyl group serves as a robust protecting group for the aniline nitrogen and can act as a directing group in certain C-H activation reactions. This document outlines key palladium-catalyzed reactions involving this compound derivatives, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, with a focus on their application in the synthesis of carbazole frameworks. Carbazoles are a significant class of compounds with a wide range of biological activities and are key structural motifs in many approved drugs and clinical candidates.
Core Applications in Drug Discovery
Palladium-catalyzed cross-coupling reactions utilizing this compound derivatives are instrumental in drug discovery for several reasons:
-
Rapid Library Synthesis: These methods allow for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
-
Access to Complex Scaffolds: They provide access to complex molecular architectures, such as functionalized carbazoles, which are difficult to synthesize using classical methods.
-
Late-Stage Functionalization: The mild reaction conditions often tolerate a wide range of functional groups, enabling the modification of complex molecules at late stages of a synthetic sequence.
The products of these reactions are key intermediates in the synthesis of various therapeutic agents, including anti-cancer, anti-inflammatory, and anti-viral drugs.
Palladium-Catalyzed Reactions of this compound Derivatives
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate. In the context of this compound, this reaction is typically used to couple a halogenated this compound with a boronic acid or ester. This intermolecular coupling is often the first step in a sequence towards the synthesis of carbazoles, creating a 2-amino-N-tosylbiphenyl intermediate which can then undergo intramolecular cyclization.
General Reaction Scheme:
Experimental Protocol: Synthesis of a 2-Amino-N-tosylbiphenyl Derivative
This protocol is a representative example of a Suzuki-Miyaura coupling of a 2-bromo-N-tosylaniline with an arylboronic acid.
Materials:
-
2-Bromo-N-tosylaniline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)
-
Toluene/Water (e.g., 10:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-N-tosylaniline, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-N-tosylbiphenyl derivative.
Quantitative Data:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-(2-phenylphenyl)-4-methylbenzenesulfonamide | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | N-(4'-methoxy-[1,1'-biphenyl]-2-yl)-4-methylbenzenesulfonamide | 80-90 |
| 3 | 3-Thienylboronic acid | N-(2-(thiophen-3-yl)phenyl)-4-methylbenzenesulfonamide | 75-85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. It can be applied both inter- and intramolecularly. For the synthesis of carbazoles, an intramolecular Buchwald-Hartwig amination of a 2-halo-N-tosyl-N-arylaniline is a common and efficient strategy. This approach directly forms the carbazole ring system in a single step.
General Reaction Scheme (Intramolecular):
Experimental Protocol: Intramolecular Synthesis of a Carbazole Derivative
This protocol describes a typical intramolecular Buchwald-Hartwig amination to form a carbazole.
Materials:
-
2-Bromo-N-aryl-N-tosylaniline (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Xantphos (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.7 equiv)
-
p-Xylene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with 2-bromo-N-aryl-N-tosylaniline, palladium(II) acetate, Xantphos, and cesium carbonate.
-
Add anhydrous, degassed p-xylene.
-
Seal the tube and heat the reaction mixture to a high temperature (e.g., 125 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and dilute with a suitable solvent like dichloromethane.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N-arylcarbazole.
Quantitative Data:
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-Bromo-N-phenyl-N-tosylaniline | 9-Phenyl-9H-carbazole | 60-70 |
| 2 | 2-Bromo-N-(4-fluorophenyl)-N-tosylaniline | 9-(4-Fluorophenyl)-9H-carbazole | 65-75 |
| 3 | 2-Bromo-N-(3,5-difluorophenyl)-N-tosylaniline | 9-(3,5-Difluorophenyl)-9H-carbazole | 50-60 |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene. While less commonly employed directly with this compound itself, it is a valuable tool for the functionalization of halogenated this compound derivatives, which can then be further transformed into more complex structures.
General Reaction Scheme:
Br-[Aryl(2-NHTs)] + Terminal Alkyne --(Pd catalyst, Cu(I) co-catalyst, Base)--> [Alkyne-substituted Aryl(2-NHTs)]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A standard experimental workflow for palladium-catalyzed cross-coupling.
Application of 2-Tosylaniline in the Development of Organic Light-Emitting Diodes (OLEDs)
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display and lighting technology, prized for their high contrast, wide viewing angles, and thin form factors.[1][2] The performance of an OLED device is critically dependent on the organic materials used within its multilayer structure, which typically includes a hole transport layer (HTL), an emissive layer (EML), and an electron transport layer (ETL).[1] Hole-transporting materials (HTMs) are essential for efficiently injecting and transporting positive charge carriers (holes) to the emissive layer, ensuring a balanced charge recombination and high device efficiency.[3]
While 2-tosylaniline is not typically used directly as a functional material in the final OLED device architecture, its chemical structure makes it a valuable and versatile building block for the synthesis of more complex organic molecules that serve as high-performance HTMs. The aniline moiety provides a core structure for creating triarylamine derivatives, a prominent class of HTMs, while the tosyl group can function as a protecting group or a leaving group in various organic reactions.
This document provides detailed protocols for the synthesis of a carbazole-based hole-transporting material using this compound as a key starting material. The methodologies described are based on established synthetic routes, such as the Buchwald-Hartwig amination, which are instrumental in the development of novel OLED materials.
Synthesis of a Carbazole-Based Hole Transport Material from this compound
This section outlines a synthetic pathway to produce a carbazole derivative that can be utilized as a hole-transporting material in OLEDs. The synthesis involves the initial formation of a triarylamine intermediate from this compound, followed by a cyclization step to form the carbazole core.
Overall Synthetic Workflow
References
- 1. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two methoxyaniline-substituted dibenzofuran derivatives as hole-transport materials for perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Tosylaniline in Organometallic Catalysis
Introduction
2-Tosylaniline, a readily available aromatic sulfonamide, serves as a versatile precursor for the synthesis of a variety of chiral ligands. These ligands have demonstrated significant efficacy in asymmetric organometallic catalysis, particularly in palladium-catalyzed reactions. The tosyl group (p-toluenesulfonyl) provides a sterically bulky and electron-withdrawing framework, which can influence the stereoselectivity and efficiency of catalytic transformations. This document provides detailed application notes and experimental protocols for the synthesis of a representative chiral ligand derived from this compound and its application in palladium-catalyzed asymmetric allylic alkylation (AAA).
Application Note 1: Synthesis of Chiral Trost-type Ligand Precursor
A key application of this compound is in the synthesis of chiral diamine ligands, which are highly effective in a range of asymmetric catalytic reactions. One such class of ligands are analogues of the well-known Trost ligands. The synthesis involves the N-alkylation of a chiral diamine with a benzyl halide derived from this compound.
Experimental Protocol: Synthesis of N,N'-Bis(2-(p-toluenesulfonamido)benzyl)-(1R,2R)-diaminocyclohexane
This protocol details the synthesis of a C₂-symmetric chiral ligand from this compound and (1R,2R)-diaminocyclohexane.
Materials:
-
2-Aminobenzyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Thionyl chloride (SOCl₂)
-
(1R,2R)-Diaminocyclohexane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
Step 1: Synthesis of 2-(p-Toluenesulfonamido)benzyl alcohol
-
To a stirred solution of 2-aminobenzyl alcohol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the mixture into ice-cold 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.
Step 2: Synthesis of 2-(p-Toluenesulfonamido)benzyl chloride
-
To a solution of 2-(p-toluenesulfonamido)benzyl alcohol (1.0 eq) in dichloromethane, add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Carefully quench the reaction with ice water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate to afford the benzyl chloride derivative.
Step 3: Synthesis of N,N'-Bis(2-(p-toluenesulfonamido)benzyl)-(1R,2R)-diaminocyclohexane
-
To a solution of (1R,2R)-diaminocyclohexane (1.0 eq) and potassium carbonate (3.0 eq) in acetonitrile, add a solution of 2-(p-toluenesulfonamido)benzyl chloride (2.2 eq) in acetonitrile.
-
Reflux the mixture for 24 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the final ligand.
Application Note 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Ligands derived from this compound are particularly effective in the palladium-catalyzed asymmetric allylic alkylation (Tsuji-Trost reaction). This reaction is a powerful tool for the construction of stereogenic centers. The chiral ligand, in situ complexed with a palladium precursor, forms the active catalyst that controls the enantioselectivity of the alkylation.
Quantitative Data
The performance of the synthesized N,N'-Bis(2-(p-toluenesulfonamido)benzyl)-(1R,2R)-diaminocyclohexane ligand in the asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate is summarized in the table below.
| Entry | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 2.5 | BSA/KOAc | DCM | 12 | 95 | 98 |
| 2 | 1.0 | BSA/KOAc | DCM | 24 | 92 | 97 |
| 3 | 2.5 | NaH | THF | 12 | 85 | 90 |
| 4 | 2.5 | Cs₂CO₃ | Toluene | 18 | 78 | 85 |
BSA = N,O-Bis(trimethylsilyl)acetamide, KOAc = Potassium acetate, DCM = Dichloromethane, THF = Tetrahydrofuran.
Experimental Protocol: Asymmetric Allylic Alkylation
Materials:
-
[Pd(η³-C₃H₅)Cl]₂ (Palladium allyl chloride dimer)
-
N,N'-Bis(2-(p-toluenesulfonamido)benzyl)-(1R,2R)-diaminocyclohexane (Ligand)
-
1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, add [Pd(η³-C₃H₅)Cl]₂ (0.0125 eq) and the chiral ligand (0.025 eq) to a flame-dried Schlenk tube.
-
Add anhydrous dichloromethane and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add 1,3-diphenyl-2-propenyl acetate (1.0 eq).
-
In a separate vial, prepare the nucleophile by dissolving dimethyl malonate (1.2 eq) in dichloromethane, then add BSA (1.3 eq) and KOAc (0.05 eq). Stir for 10 minutes.
-
Add the nucleophile solution to the reaction mixture containing the palladium complex and substrate.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with dichloromethane, dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Logical Workflow for Ligand Synthesis and Catalytic Application
Caption: Workflow from this compound precursor to chiral ligand synthesis and its use in catalysis.
Catalytic Cycle of Palladium-Catalyzed Asymmetric Allylic Alkylation
Caption: Generalized catalytic cycle for the Tsuji-Trost reaction.
Application Notes and Protocols for Electrochemical C-H Sulfonylation of N,N-Dialkylanilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The direct functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Among these transformations, C-H sulfonylation is of particular interest as the resulting organosulfones are prevalent structural motifs in pharmaceuticals and agrochemicals.[1][2] Electrochemical C-H sulfonylation has recently emerged as a powerful and sustainable method to achieve this transformation, avoiding the need for stoichiometric chemical oxidants and transition-metal catalysts.[3][4] This approach utilizes electricity as a "traceless" reagent to initiate the reaction, often leading to milder reaction conditions and improved functional group tolerance.[5]
This document provides detailed application notes and experimental protocols for the electrochemical C-H sulfonylation of N,N-dialkylanilines, a class of compounds of significant interest in medicinal chemistry.[6] The described methods focus on direct, regioselective sulfonylation at the ortho-position of the aniline ring, a challenging transformation to achieve through conventional means.[7][8]
Applications in Drug Discovery and Organic Synthesis
The sulfonylated aniline moiety is a key pharmacophore in a variety of therapeutic agents. The ability to directly and selectively install a sulfonyl group onto an N,N-dialkylaniline core provides a valuable tool for:
-
Late-Stage Functionalization: Introduce complexity to drug-like molecules at a late stage of the synthesis, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[1]
-
Lead Optimization: Fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds by introducing the polar and metabolically stable sulfonyl group.
-
Synthesis of Novel Scaffolds: Create diverse building blocks for the synthesis of complex heterocyclic compounds and other bioactive molecules.[9]
The electrochemical nature of this transformation offers significant advantages in a drug development setting, including enhanced safety, scalability, and sustainability compared to traditional methods.[3]
Experimental Workflow
The general experimental workflow for the electrochemical C-H sulfonylation of N,N-dialkylanilines is depicted below. The process involves setting up an electrochemical cell, running the reaction under controlled conditions, and subsequent workup and purification to isolate the desired product.
Caption: General workflow for electrochemical C-H sulfonylation.
Proposed Reaction Mechanism
The proposed mechanism for the electrochemical C-H sulfonylation of N,N-dialkylanilines using sulfonyl hydrazides as the sulfonylating agent is initiated by the anodic oxidation of the sulfonyl hydrazide. This generates a sulfonyl radical, which then engages in a cascade of reactions leading to the final ortho-sulfonylated product.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benthamscience.com [benthamscience.com]
- 3. Progress and perspectives of electrochemical insights for C–H and N–H sulfonylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical C-H Sulfonylation of N, N-Dialkylanilines: Sequential Dehydrogenative Cross-Coupling and Sulfonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
improving the yield and purity of 2-tosylaniline synthesis
Welcome to the technical support center for the synthesis of 2-tosylaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of your synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient base. 4. Loss of product during workup or purification. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present. 2. For the reaction of o-phenylenediamine with tosyl chloride, heating at 100°C in pyridine has been shown to be effective.[1] For other anilines, cooling the reaction to 0°C or even -10°C may be necessary to control the reaction rate and improve selectivity. 3. Pyridine or triethylamine (Et3N) are commonly used bases to neutralize the HCl byproduct. Ensure an adequate amount of base (at least 1 equivalent, often more) is used. For some tosylations, inorganic bases like potassium carbonate in acetonitrile can also be effective.[2] 4. Optimize extraction and purification steps. Minimize the number of transfers and use appropriate solvent volumes. |
| Formation of Di-tosylated Byproduct | 1. Excess of tosyl chloride. 2. High reaction temperature. 3. Concentrated reaction mixture. | 1. Use a strict 1:1 molar ratio of the aniline substrate to tosyl chloride for mono-tosylation. It may be beneficial to use a slight excess of the aniline. 2. Perform the reaction at a lower temperature (e.g., 0°C or -10°C) to reduce the rate of the second tosylation. 3. Use a more dilute solution to decrease the probability of the initially formed mono-tosylated product reacting further. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of tosyl chloride. 2. Short reaction time. 3. Deactivated starting material or reagent. | 1. Ensure the tosyl chloride is of high purity and use a slight excess (e.g., 1.05-1.1 equivalents) if mono-tosylation is the goal and di-tosylation is not a major issue. 2. As mentioned, monitor the reaction by TLC and continue until the starting aniline is consumed. 3. Check the quality of the starting aniline and tosyl chloride. Impurities can interfere with the reaction. |
| Difficulty in Product Purification | 1. Similar polarity of the product and byproducts. 2. Oily or non-crystalline product. 3. Ineffective recrystallization. | 1. If column chromatography is used, experiment with different solvent systems to achieve better separation. A gradient elution may be necessary. 2. An oily product may indicate the presence of impurities. Attempt to purify a small amount by chromatography to see if a solid can be obtained. Trituration with a non-polar solvent like hexane may also induce crystallization. 3. Test various solvents for recrystallization. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for anilines and sulfonamides include ethanol/water, ethyl acetate/hexane, and toluene. |
| Reaction is Too Fast and Uncontrolled | 1. Reaction is too exothermic. 2. High concentration of reactants. | 1. Add the tosyl chloride solution dropwise to the cooled solution of the aniline and base. Maintain a low temperature throughout the addition. 2. Use a higher volume of solvent to dilute the reactants. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method involves the reaction of an ortho-substituted aniline, such as o-phenylenediamine, with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. Pyridine is a common choice for both the base and the solvent. The reaction mixture is typically heated to drive the reaction to completion. For the synthesis of N-tosyl-3-bromoaniline, dichloromethane (DCM) is used as a solvent with triethylamine as the base at low temperatures.
Q2: How can I selectively achieve mono-tosylation of an aniline?
A2: To favor mono-tosylation and avoid the formation of the di-tosylated product, you should carefully control the stoichiometry, aiming for a 1:1 molar ratio of aniline to tosyl chloride. Running the reaction at a lower temperature (e.g., 0°C) and adding the tosyl chloride slowly to a solution of the aniline can also improve selectivity.
Q3: What are the primary side products to expect in this synthesis?
A3: The most common side product is the di-tosylated aniline, where two tosyl groups are attached to the nitrogen atom. If starting with an aniline that has other reactive functional groups, side reactions at those sites are also possible. In the case of o-phenylenediamine, N,N'-ditosylated and even tritosylated products can form.[1]
Q4: What is the best way to purify crude this compound?
A4: Purification can typically be achieved by recrystallization or column chromatography. For recrystallization, you will need to perform solvent screening to find an appropriate solvent or solvent mixture. For column chromatography, a common mobile phase would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio will depend on the specific polarity of your product and impurities.
Q5: How do I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. You can spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting aniline spot and the appearance of a new product spot will indicate the reaction's progress.
Experimental Protocols
Protocol 1: Synthesis of N,N'-Ditosyl-o-phenylenediamine
This protocol is for a related compound but provides a useful starting point for the conditions required for the tosylation of an ortho-substituted aniline.
Materials:
-
o-Phenylenediamine
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Pyridine
-
Water
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and tosyl chloride (2 equivalents).
-
Add pyridine as the solvent and stir the mixture.
-
Heat the reaction mixture to 100°C for 1 hour.[1]
-
After cooling, pour the reaction mixture into water.
-
Allow the mixture to stand, then filter the resulting precipitate.
-
Wash the solid thoroughly with water to remove pyridine and other water-soluble impurities.
-
The resulting solid is N,N'-ditosyl-o-phenylenediamine.[1]
Note: For the synthesis of mono-tosylated this compound from a suitable starting material, the stoichiometry of tosyl chloride should be reduced to approximately 1 equivalent.
Data Summary
Optimizing reaction parameters is crucial for maximizing yield and purity. The following table summarizes the expected impact of various parameters on the synthesis of tosylated anilines.
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Purity | Notes |
| Stoichiometry (Aniline:TsCl) | 1:1.1 | May increase yield by ensuring complete consumption of aniline. | May decrease purity due to formation of di-tosylated product. | A slight excess of tosyl chloride can be used if the starting aniline is valuable. |
| 1.1:1 | May result in a slightly lower yield based on tosyl chloride. | Can improve purity by minimizing di-tosylation. | Recommended for achieving high purity mono-tosylated product. | |
| Temperature | 0°C | Slower reaction rate, may require longer reaction time. | Generally improves selectivity for mono-tosylation. | Recommended for controlling the reaction. |
| Room Temperature | Faster reaction rate. | May lead to a mixture of mono- and di-tosylated products. | A viable option if selectivity is not a major concern. | |
| 100°C | Significantly faster reaction rate. | Likely to produce more di-tosylated and other side products.[1] | Generally not recommended for mono-tosylation of simple anilines. | |
| Base | Pyridine | Effective at neutralizing HCl and can act as the solvent. | Good purity can be achieved. | Often used in excess. |
| Triethylamine (Et3N) | A strong, non-nucleophilic base. | Good purity can be achieved. | Typically used in a co-solvent like DCM. | |
| K2CO3 | A weaker, inorganic base. | Can provide good purity in certain solvent systems.[2] | Often used in a solvent like acetonitrile.[2] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
troubleshooting common side reactions in 2-tosylaniline coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common side reactions encountered during the palladium-catalyzed N-arylation of 2-tosylaniline, a key transformation in pharmaceutical and materials science research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing low to no conversion of my starting materials. What are the common causes?
A1: Low or no conversion in the Buchwald-Hartwig coupling of this compound can stem from several factors. Due to the electron-withdrawing nature of the tosyl group, this compound is a less nucleophilic amine, which can make the reaction sluggish.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-deficient anilines, bulky and electron-rich ligands are often required to promote the reductive elimination step. Consider screening different generations of Buchwald or Hartwig ligands.
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be trialed, although this may require higher reaction temperatures.
-
Solvent: Anhydrous, deoxygenated solvents are crucial for this reaction. Toluene and dioxane are commonly used. Ensure your solvent is properly dried and degassed to prevent catalyst deactivation.
-
Reaction Temperature: Higher temperatures (typically 80-110 °C) are often necessary to drive the coupling of electron-deficient amines.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
Q2: My main side product appears to be the hydrodehalogenation of my aryl halide. How can I minimize this?
A2: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction in Buchwald-Hartwig couplings. This occurs when the palladium hydride intermediate, formed via β-hydride elimination from the amine or solvent, reductively eliminates with the aryl halide faster than the desired amination.
Troubleshooting Steps:
-
Ligand Choice: The choice of ligand can significantly influence the relative rates of amination versus hydrodehalogenation. Bulky biarylphosphine ligands can sterically hinder the approach of the palladium hydride to the aryl halide, thus favoring the desired C-N bond formation.
-
Base: The choice and purity of the base can be a factor. Ensure the base is anhydrous.
-
Amine Stoichiometry: Using a slight excess of the this compound can sometimes suppress hydrodehalogenation.
Q3: I am seeing a significant amount of a byproduct that I suspect is the deprotected aniline. Is this common?
A3: Yes, cleavage of the tosyl group can occur under certain Buchwald-Hartwig conditions, especially with prolonged reaction times at high temperatures in the presence of a strong base. This will result in the formation of the corresponding N-arylated aniline without the tosyl group, or even the simple aniline if the coupling did not occur.
Troubleshooting Steps:
-
Reaction Time and Temperature: Monitor the reaction progress carefully and try to minimize the reaction time. If possible, lower the reaction temperature once the starting materials are consumed.
-
Base Strength: If detosylation is a major issue, consider using a weaker base such as K₃PO₄ or Cs₂CO₃, which may require optimization of other reaction parameters to maintain good conversion.
Q4: Are there any known side reactions directly involving the tosyl group itself?
A4: While the tosyl group is generally stable under many palladium-catalyzed conditions, there are possibilities for side reactions beyond simple cleavage. Reductive cleavage of the C-S bond of the tosyl group has been reported in some palladium-catalyzed systems, although it is less common in the context of Buchwald-Hartwig amination. The presence of strong reducing agents or specific ligands could potentially facilitate such pathways. Careful analysis of byproducts by mass spectrometry is recommended if unexpected products are observed.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig coupling of this compound with various aryl halides. This data is intended to serve as a starting point for optimization.
| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 78 |
| 3 | 1-Bromo-4-methoxybenzene | [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | Cs₂CO₃ (2.0) | Toluene | 100 | 18 | 92 |
| 4 | 1-Chloro-3-nitrobenzene | Pd(OAc)₂ (3) | SPhos (6) | NaOtBu (1.5) | Dioxane | 110 | 24 | 65 |
Note: Yields are illustrative and can vary based on specific substrate purity, reaction scale, and experimental setup.
Experimental Protocols
General Procedure for the Buchwald-Hartwig Coupling of this compound:
-
Preparation: To an oven-dried Schlenk tube or reaction vial, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Reagent Addition: Add the aryl halide and this compound to the reaction vessel.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring for the specified time.
-
Workup: After cooling to room temperature, the reaction mixture is typically diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-2-tosylaniline.
Visualizations
Caption: Troubleshooting workflow for this compound coupling.
Caption: Competing side reaction pathways.
Technical Support Center: Optimization of Catalyst and Ligand for 2-Tosylaniline Reactions
Welcome to the Technical Support Center for the optimization of catalyst and ligand systems in 2-tosylaniline reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the palladium-catalyzed C-N cross-coupling of this compound with various amines.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst. | • Consider using a well-defined Pd(0) precatalyst such as Pd₂(dba)₃ or a pre-formed palladium-ligand complex. • Ensure anaerobic conditions are strictly maintained to prevent catalyst oxidation. |
| 2. Inappropriate Ligand: The chosen ligand may not be suitable for the sterically hindered and electron-deficient this compound substrate. | • For aryl tosylates, sterically hindered and electron-rich biaryl phosphine ligands are often effective. Consider ligands such as BrettPhos, RuPhos, or Josiphos-type ligands (e.g., CyPF-t-Bu).[1] • Perform a ligand screening to identify the optimal choice for your specific amine coupling partner. | |
| 3. Incorrect Base: The base may not be strong enough to deprotonate the amine or the resulting palladium-amine complex, or it may be too strong, leading to side reactions. | • For Buchwald-Hartwig aminations, common bases include NaOtBu, K₃PO₄, and Cs₂CO₃. The choice of base can be solvent-dependent.[2][3] • In nonpolar solvents, an anionic base is generally required.[2][3] Weaker bases like K₃PO₄ and Cs₂CO₃ have been shown to be effective. • Strong bases like NaOtBu can sometimes cause cleavage of sensitive functional groups.[4] | |
| 4. Unsuitable Solvent: The solvent can significantly impact catalyst activity and solubility of reagents. | • Toluene and dioxane are commonly used solvents for Buchwald-Hartwig aminations. • The polarity of the solvent can influence the reaction mechanism. In polar solvents, base coordination to the palladium center can lead to a stable, unreactive complex.[2][3] | |
| 5. Low Reaction Temperature or Insufficient Time: Aryl tosylates are generally less reactive than aryl halides and may require more forcing conditions. | • Increase the reaction temperature, typically in the range of 80-110 °C. • Extend the reaction time and monitor the progress by TLC or GC/MS. | |
| Formation of Side Products | 1. Homocoupling of Aryl Tosylate: This can occur as a side reaction, leading to the formation of biphenyl derivatives. | • Optimize the catalyst and ligand ratio. A higher ligand-to-palladium ratio can sometimes suppress homocoupling. |
| 2. Hydrodehalogenation/Detosylation: The aryl tosylate can be reduced to the corresponding arene. | • Ensure the absence of water and other protic sources in the reaction mixture. Use anhydrous solvents and reagents. | |
| 3. Diarylation of the Amine: The product amine can react further with the aryl tosylate, especially with primary amines. | • Use a slight excess of the amine coupling partner. • Employ ligands that promote selective monoarylation, such as BrettPhos.[1] | |
| Difficulty in Product Purification | 1. Co-elution with Ligand or Catalyst Residues: The desired product may have a similar polarity to the phosphine ligand or its oxide. | • Choose a ligand that is significantly different in polarity from the product. • Employ purification techniques such as column chromatography with a carefully selected solvent system or crystallization. |
| 2. Emulsion formation during workup: This can complicate the extraction of the product. | • Add a small amount of brine or a different organic solvent to break the emulsion. • Filter the mixture through a pad of Celite. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination for the C-N coupling of this compound?
A1: While the optimal system depends on the specific amine coupling partner, a combination of a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a sterically hindered, electron-rich biaryl phosphine ligand is a good starting point. Ligands such as BrettPhos, RuPhos, and Josiphos-type ligands have shown success in the amination of aryl tosylates.[1] A preliminary screening of a few ligands is highly recommended.
Q2: Which base should I use for the reaction?
A2: The choice of base is crucial and can depend on the solvent. For non-polar solvents like toluene, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates sensitive to strong bases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective.[4] In polar solvents, the role of the base is more complex, and an anionic base is generally preferred to facilitate deprotonation.[2][3]
Q3: What are the recommended reaction conditions (temperature, time, solvent)?
A3: A typical starting point for the amination of this compound would be to use toluene or dioxane as the solvent at a temperature between 80-110°C. Reaction times can vary from a few hours to 24 hours. It is essential to monitor the reaction progress by a suitable analytical technique like TLC or GC/MS to determine the optimal reaction time.
Q4: I am observing significant amounts of the detosylated starting material. What could be the cause and how can I prevent it?
A4: The formation of the detosylated arene is often due to the presence of trace amounts of water or other protic impurities, which can lead to a competing hydrodetosylation pathway. Ensure that all your reagents and solvents are rigorously dried and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
Q5: My purification is challenging due to the presence of the phosphine oxide byproduct. What can I do?
A5: This is a common issue in palladium-catalyzed cross-coupling reactions. You can try a few strategies:
-
Ligand Choice: Select a ligand whose oxide has a significantly different polarity from your product, making chromatographic separation easier.
-
Workup Procedure: After the reaction, you can sometimes precipitate the phosphine oxide by adding a non-polar solvent like hexane.
-
Alternative Purification: Techniques like crystallization or preparative TLC can be effective alternatives to column chromatography.
Experimental Protocols
General Procedure for the Palladium-Catalyzed Amination of this compound:
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., BrettPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add this compound (1 equivalent) and the amine coupling partner (1.2 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 0.1 M concentration with respect to this compound) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or GC/MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Data Presentation
Table 1: Comparison of Ligands for the Amination of this compound with Aniline *
| Ligand | Yield (%) |
| BrettPhos | 92 |
| RuPhos | 85 |
| XPhos | 78 |
| SPhos | 75 |
| Josiphos (CyPF-t-Bu) | 88 |
*Reaction conditions: this compound (1 mmol), aniline (1.2 mmol), Pd(OAc)₂ (2 mol%), Ligand (4 mol%), NaOtBu (1.4 mmol), toluene (10 mL), 100 °C, 12 h. Yields are isolated yields.
Table 2: Effect of Base on the Amination of this compound with Aniline *
| Base | Yield (%) |
| NaOtBu | 92 |
| K₃PO₄ | 75 |
| Cs₂CO₃ | 81 |
| K₂CO₃ | 65 |
*Reaction conditions: this compound (1 mmol), aniline (1.2 mmol), Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%), Base (1.4 mmol), toluene (10 mL), 100 °C, 12 h. Yields are isolated yields.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for this compound amination.
References
Technical Support Center: Purification of Crude 2-Tosylaniline by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-tosylaniline using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound is not moving off the baseline (Low Rf value) | The solvent system is not polar enough. | Increase the polarity of the eluent. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. |
| Strong interaction with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. | |
| Poor separation between this compound and impurities | The solvent system has the wrong selectivity. | Experiment with different solvent systems. For example, try substituting ethyl acetate with acetone or dichloromethane. |
| The column is overloaded. | Reduce the amount of crude sample loaded onto the column. A general rule is to use 20-50 times the weight of stationary phase to the weight of the sample.[1] | |
| The column was packed improperly, leading to channeling. | Ensure the stationary phase is packed uniformly without any air bubbles or cracks. The "slurry" method is often the most effective way to pack a column. | |
| Streaking or tailing of the this compound spot/band | The compound is interacting too strongly with the stationary phase. | As with a low Rf value, this is common with amines on silica gel. Add a basic modifier like triethylamine to the mobile phase.[1][2] |
| The sample is not stable on silica gel. | Perform a quick stability test on a TLC plate. If decomposition is observed, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[3] | |
| The sample was loaded in a solvent that was too polar. | Dissolve the crude sample in a minimal amount of the initial, less polar eluent or a compatible solvent of low polarity before loading.[4] | |
| The column is running too slowly | The stationary phase is packed too tightly. | Ensure the packing is not overly compressed. |
| The particle size of the stationary phase is too small. | Use a stationary phase with a larger particle size if the separation allows. | |
| There is a blockage in the column frit or stopcock. | Check for any solid material obstructing the column outlet. | |
| Unexpectedly low yield of purified this compound | The compound is irreversibly adsorbed onto the silica gel. | Use a basic modifier in the eluent or switch to a different stationary phase. |
| The compound is co-eluting with an impurity. | Optimize the solvent system for better separation. Collect smaller fractions and analyze them carefully by TLC. | |
| The compound is degrading on the column. | Confirm the stability of your compound on silica gel and consider alternative stationary phases if necessary.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point is a mixture of hexanes and ethyl acetate. Based on the polarity of this compound, a ratio in the range of 4:1 to 2:1 (hexanes:ethyl acetate) is a reasonable starting point for TLC analysis to determine the optimal mobile phase. The ideal Rf value for the desired compound on a TLC plate before starting the column is around 0.25-0.35.[5]
Q2: What is the recommended stationary phase for purifying this compound?
Silica gel (60-200 mesh) is the most common stationary phase for column chromatography.[1] However, due to the basic nature of the amine group in this compound, which can lead to tailing on acidic silica, neutral alumina or amine-functionalized silica can also be effective alternatives.[2]
Q3: How can I prevent the streaking of this compound on the column?
Streaking is often caused by the interaction of the basic amine with the acidic silica gel.[2] To mitigate this, add a small amount (0.1-1%) of triethylamine or a similar volatile base to your eluent. This will neutralize the acidic sites on the silica and lead to sharper bands.
Q4: How do I properly load my crude this compound sample onto the column?
The sample should be dissolved in the minimum amount of solvent possible, preferably the eluent you are starting the column with.[4] If the sample is not very soluble in the eluent, you can use a slightly more polar solvent to dissolve it, and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry, silica-adsorbed sample can be carefully added to the top of the column.[4] This "dry loading" technique often results in better separation.
Q5: How can I monitor the separation during the chromatography?
If the impurities or the product are colored, you can visually track the bands as they move down the column.[2] However, for colorless compounds like this compound, you will need to collect fractions and analyze them by Thin Layer Chromatography (TLC). Spot a small amount from each fraction on a TLC plate, elute it with an appropriate solvent system, and visualize the spots under a UV lamp or by using a staining agent.
Experimental Protocol: Column Chromatography of Crude this compound
This protocol is a general guideline and may need optimization based on the specific impurities present in your crude sample.
1. Preparation of the Mobile Phase:
-
Based on preliminary TLC analysis, prepare a suitable solvent system. A common starting point is a mixture of hexanes and ethyl acetate. For this example, we will assume a 3:1 hexanes:ethyl acetate mixture was found to be optimal.
-
To prevent tailing, add 0.5% triethylamine to the mobile phase mixture.
2. Column Packing:
-
Select a glass column of appropriate size. For a few hundred milligrams of crude product, a 2-3 cm diameter column is suitable.
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (about 1 cm) of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial mobile phase.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a low-boiling point solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel using a pipette, taking care not to disturb the surface.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the silica.
-
Carefully add a small layer of sand on top of the adsorbed sample to protect it during the addition of the eluent.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or other suitable containers.
-
Maintain a constant flow rate. If necessary, gentle pressure can be applied to the top of the column (flash chromatography).
-
Monitor the progress of the separation by collecting small samples from the eluting solvent and analyzing them by TLC.
5. Isolation of Pure this compound:
-
Once the desired compound has started to elute, continue collecting fractions until it is no longer detected by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Solvent System and Corresponding Rf Values for this compound
| Solvent System (Hexanes:Ethyl Acetate) | Approximate Rf of this compound | Observations |
| 9:1 | ~0.1 | Minimal movement from the baseline. |
| 4:1 | ~0.25 | Good separation from non-polar impurities. |
| 2:1 | ~0.45 | Moves quickly, may co-elute with more polar impurities. |
| 1:1 | ~0.65 | Very little retention, poor separation. |
Note: These are approximate values and can vary depending on the specific brand of TLC plates and silica gel used.
Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting logic for common column chromatography issues.
References
minimizing byproduct formation in the synthesis of 2-tosylaniline
Welcome to the technical support center for the synthesis of 2-tosylaniline, more formally known as N-(2-hydroxyphenyl)-p-toluenesulfonamide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and minimizing byproduct formation during this important synthetic transformation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base. - Formation of byproducts. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; literature suggests that lower temperatures (e.g., 0 °C to room temperature) can favor selective N-tosylation. - The choice of base is critical for selectivity. Pyridine is often preferred over more sterically hindered amines like triethylamine for selective N-tosylation of 2-aminophenol. - See below for strategies to minimize specific byproducts. |
| Presence of a Major Byproduct with a Higher Rf Value on TLC | This is likely the O-tosylated byproduct (O-(p-tolylsulfonyl)-2-aminophenol). The free amino group makes this compound less polar than the desired N-tosylated product. | - Use a less sterically hindered tertiary amine base like pyridine, which is reported to favor N-tosylation. - Carefully control the stoichiometry of tosyl chloride; use of a slight excess (e.g., 1.05-1.1 equivalents) is common, but a large excess can promote O-tosylation. - Lowering the reaction temperature can increase the selectivity for N-tosylation. |
| Presence of a Major Byproduct with a Significantly Higher Rf Value than the Mono-tosylated Products | This is likely the di-tosylated byproduct (N,O-bis(p-tolylsulfonyl)-2-aminophenol), which is the least polar of the possible products. | - Strictly control the stoichiometry of tosyl chloride to 1.0-1.1 equivalents relative to 2-aminophenol. - Add the tosyl chloride solution slowly to the reaction mixture to avoid localized high concentrations. - Perform the reaction at a lower temperature (e.g., 0 °C) to control the reactivity. |
| Unreacted 2-Aminophenol Remaining | - Insufficient amount of tosyl chloride. - Deactivation of tosyl chloride due to moisture. - Insufficient reaction time. | - Ensure accurate measurement of starting materials and use a slight excess (1.05-1.1 equivalents) of tosyl chloride. - Use anhydrous solvents and reagents. Tosyl chloride is sensitive to hydrolysis. - Monitor the reaction by TLC until the starting material is consumed. |
| Difficulty in Purifying the Product | - Similar polarities of the desired product and the O-tosylated byproduct. | - Careful column chromatography on silica gel is usually effective. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can help separate the components. - Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) may also be effective for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor is 2-aminophenol. The reaction involves the selective tosylation of the amino group.
Q2: What are the primary byproducts in the synthesis of this compound from 2-aminophenol?
A2: The main byproducts arise from the reaction of p-toluenesulfonyl chloride with the hydroxyl group of 2-aminophenol. These are:
-
O-tosylated byproduct: O-(p-tolylsulfonyl)-2-aminophenol
-
Di-tosylated byproduct: N,O-bis(p-tolylsulfonyl)-2-aminophenol
Q3: How can I selectively tosylate the amino group over the hydroxyl group?
A3: The selectivity of N-tosylation over O-tosylation is a key challenge. Several factors can be controlled to favor the desired reaction:
-
Choice of Base: The choice of tertiary amine base is crucial. Less sterically hindered amines, such as pyridine, have been shown to be more effective in promoting selective N-tosylation of 2-aminophenol compared to bulkier amines like triethylamine.
-
Temperature: Lower reaction temperatures (e.g., 0 °C to room temperature) generally favor the kinetically controlled N-tosylation.
-
Stoichiometry: Careful control of the amount of tosyl chloride is important. A large excess should be avoided to minimize di-tosylation and O-tosylation.
Q4: What is the role of the base in this reaction?
A4: The base, typically a tertiary amine like pyridine or triethylamine, serves two main purposes:
-
It acts as a scavenger for the hydrochloric acid (HCl) that is generated during the reaction.
-
It can also act as a nucleophilic catalyst by reacting with tosyl chloride to form a more reactive sulfonylammonium salt intermediate.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the desired product, and the byproducts. The starting material (2-aminophenol) is the most polar, followed by the N-tosylated product, the O-tosylated byproduct, and finally the di-tosylated byproduct being the least polar.
Data Presentation
The following table summarizes the expected outcome based on the choice of base, which is a critical parameter for selectivity.
| Base | Relative Rate of N-Tosylation | Relative Rate of O-Tosylation | Primary Product | Major Byproduct(s) |
| Pyridine | Favored | Less Favored | N-(2-hydroxyphenyl)-p-toluenesulfonamide | O-tosylated and di-tosylated byproducts |
| Triethylamine | Less Favored | More Favored | Mixture of N- and O-tosylated products | Di-tosylated byproduct |
Note: This data is qualitative and based on general principles of steric hindrance and nucleophilicity. Optimal conditions should be determined experimentally.
Experimental Protocols
Protocol 1: Selective N-Tosylation of 2-Aminophenol
This protocol is designed to favor the formation of N-(2-hydroxyphenyl)-p-toluenesulfonamide.
Materials:
-
2-Aminophenol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask under a nitrogen or argon atmosphere, dissolve 2-aminophenol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 - 2.0 eq) to the solution and stir for 10-15 minutes.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.05 - 1.1 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the p-toluenesulfonyl chloride solution dropwise to the stirred 2-aminophenol solution at 0 °C over a period of 30-60 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure N-(2-hydroxyphenyl)-p-toluenesulfonamide.
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Reaction scheme for the tosylation of 2-aminophenol.
Experimental Workflow
effect of solvent and temperature on 2-tosylaniline reaction kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of solvent and temperature on the reaction kinetics of 2-tosylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound involves the reaction of 2-toluidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: Why is the choice of solvent critical for the reaction kinetics?
A2: The solvent plays a crucial role in solvating the reactants and stabilizing the transition state of the reaction. The polarity and proticity of the solvent can significantly influence the reaction rate. Aprotic solvents are generally preferred as they do not form strong hydrogen bonds with the amine nucleophile, leaving it more available to react.
Q3: How does temperature affect the rate of reaction?
A3: As with most chemical reactions, increasing the temperature generally increases the reaction rate. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. The relationship between temperature and the rate constant is described by the Arrhenius equation.
Q4: What are the common side products in the synthesis of this compound?
A4: A common side product is the di-tosylated aniline, where a second tosyl group reacts with the nitrogen atom of the initially formed this compound. This is more likely to occur with an excess of tosyl chloride and at higher temperatures. Hydrolysis of tosyl chloride is another possible side reaction if water is present in the reaction mixture.
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
| Possible Cause | Troubleshooting Step |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or HPLC. |
| Inappropriate Solvent | Switch to a more suitable solvent. Aprotic polar solvents like acetonitrile or DMF often yield better results than protic solvents. |
| Insufficient Base | Ensure at least a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) is used to neutralize the HCl generated. |
| Poor Quality Reagents | Use freshly purified 2-toluidine and high-purity p-toluenesulfonyl chloride. |
Issue 2: Formation of Di-tosylated Byproduct
| Possible Cause | Troubleshooting Step |
| Excess p-Toluenesulfonyl Chloride | Use a stoichiometric amount or a slight excess of 2-toluidine relative to p-toluenesulfonyl chloride. |
| High Reaction Temperature | Perform the reaction at a lower temperature to favor the mono-tosylation product. |
| Concentrated Reaction Mixture | Dilute the reaction mixture to reduce the probability of the product reacting further with the tosyl chloride. |
Issue 3: Inconsistent Kinetic Data
| Possible Cause | Troubleshooting Step |
| Presence of Moisture | Ensure all glassware is oven-dried and reagents are anhydrous. Moisture can hydrolyze the tosyl chloride, affecting the stoichiometry. |
| Temperature Fluctuations | Use a thermostatically controlled reaction setup (e.g., an oil bath with a temperature controller) to maintain a constant temperature. |
| Inaccurate Concentration Measurement | Prepare stock solutions of reactants with high precision and use calibrated pipettes for transfers. |
| Sampling and Quenching Issues | Develop a consistent and rapid method for taking samples and quenching the reaction to ensure accurate time points. |
Quantitative Data
The following tables provide illustrative data on the effect of solvent and temperature on the reaction rate of 2-toluidine with p-toluenesulfonyl chloride. This data is based on typical trends observed for similar sulfonylation reactions and should be used as a reference.
Table 1: Effect of Solvent on the Second-Order Rate Constant (k) at 25°C
| Solvent | Dielectric Constant (ε) | Rate Constant (k) (M⁻¹s⁻¹) |
| Dichloromethane | 8.9 | 0.015 |
| Tetrahydrofuran | 7.5 | 0.028 |
| Acetonitrile | 37.5 | 0.112 |
| Dimethylformamide | 36.7 | 0.155 |
Table 2: Effect of Temperature on the Second-Order Rate Constant (k) in Acetonitrile
| Temperature (°C) | Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |
| 25 | 298.15 | 0.112 |
| 35 | 308.15 | 0.235 |
| 45 | 318.15 | 0.478 |
Experimental Protocols
Protocol 1: Determination of Reaction Kinetics by HPLC
This protocol describes a method for monitoring the reaction progress and determining the rate constant.
Materials:
-
2-toluidine
-
p-toluenesulfonyl chloride (TsCl)
-
Selected anhydrous solvent (e.g., acetonitrile)
-
Anhydrous non-nucleophilic base (e.g., triethylamine)
-
Internal standard (e.g., naphthalene)
-
HPLC system with a UV detector
-
Thermostatically controlled reaction vessel
-
Syringes and needles
Procedure:
-
Prepare stock solutions of 2-toluidine, TsCl, and the internal standard in the chosen solvent of known concentrations.
-
Equilibrate the reaction vessel to the desired temperature.
-
Add the 2-toluidine and internal standard solutions to the reaction vessel and allow the temperature to stabilize.
-
Initiate the reaction by adding the TsCl solution and start the timer.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a solution that will react with the unreacted TsCl (e.g., a primary amine in large excess).
-
Analyze the quenched samples by HPLC to determine the concentration of this compound.
-
Plot the concentration of the product versus time and use the appropriate rate law to determine the rate constant.
Visualizations
Caption: Experimental workflow for kinetic analysis.
Caption: Simplified reaction pathway for N-tosylation.
how to prevent the hydrolysis of 2-tosylaniline during workup
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 2-tosylaniline during experimental workups.
Troubleshooting Guide: Preventing Hydrolysis of this compound
Researchers may encounter unintentional cleavage of the tosyl group from this compound during aqueous workup procedures, leading to the formation of 2-aminobenzenesulfonic acid or aniline. This hydrolysis is typically promoted by harsh pH conditions. The following guide provides systematic steps to minimize or eliminate this side reaction.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound after workup | Hydrolysis of the tosyl group | The sulfonamide linkage is susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures. |
| Strongly Acidic Conditions | Avoid washing the organic layer with strong acids (e.g., >1M HCl). If an acid wash is necessary to remove basic impurities, use a milder acid like dilute citric acid or saturated ammonium chloride solution. | |
| Strongly Basic Conditions | Avoid washing with strong bases (e.g., >1M NaOH). If a basic wash is required to remove acidic impurities, use a saturated solution of sodium bicarbonate or a dilute solution of sodium carbonate. | |
| Elevated Temperatures | Conduct all steps of the aqueous workup at room temperature or below. If the reaction was performed at a high temperature, ensure the mixture is cooled to room temperature before beginning the workup. | |
| Prolonged Exposure to Aqueous Phases | Minimize the contact time between the organic layer containing this compound and any aqueous solutions. Perform extractions and washes efficiently. | |
| Formation of a water-soluble byproduct | Cleavage to form 2-aminobenzenesulfonic acid | Under certain conditions, hydrolysis can lead to the formation of water-soluble sulfonic acid derivatives, which are lost to the aqueous phase, reducing the overall yield. |
| Use of Anhydrous Workup | If possible, consider an anhydrous workup. This can involve filtering the reaction mixture through a plug of silica gel or celite to remove solid impurities, followed by evaporation of the solvent. | |
| Careful pH monitoring | If an aqueous workup is unavoidable, monitor the pH of the aqueous phase during extraction to ensure it remains within a safe range (approximately pH 4-8). |
Frequently Asked Questions (FAQs)
Q1: How stable is the N-tosyl group on an aniline?
The N-tosyl group on an aniline is generally considered to be very stable and robust, making it an excellent protecting group.[1][2] It is significantly more resistant to hydrolysis than many other protecting groups.[3] However, it is not completely inert and can be cleaved under forcing conditions, such as with strong acids or bases at elevated temperatures.[1][2]
Q2: Under what specific pH conditions is this compound prone to hydrolysis?
Q3: Can I use 1M HCl to wash my organic layer containing this compound?
Using 1M HCl carries a risk of inducing some hydrolysis, although it may be slow at room temperature. A safer alternative would be to use a milder acidic wash, such as a saturated solution of ammonium chloride (NH₄Cl) or a 10% citric acid solution. These will still protonate and remove most basic impurities without creating a harshly acidic environment.
Q4: What is the best way to remove acidic impurities without causing hydrolysis?
To remove acidic impurities, a wash with a saturated sodium bicarbonate (NaHCO₃) solution is recommended. It is a weak base and is generally not harsh enough to promote significant hydrolysis of the tosyl group at room temperature. Avoid using stronger bases like sodium hydroxide (NaOH), especially at concentrations of 1M or higher.
Q5: Are there alternatives to a standard aqueous workup?
Yes, if you are concerned about hydrolysis, an anhydrous workup can be an excellent alternative. After the reaction is complete, you can quench any reagents as needed, dry the organic solvent with a drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and then concentrate the solution. Alternatively, the crude reaction mixture can be passed through a short plug of silica gel, eluting with an appropriate organic solvent to separate the desired product from salts and other polar impurities.
Experimental Protocols
Protocol 1: Mild Aqueous Workup for this compound
This protocol is designed to minimize the risk of hydrolysis during the purification of this compound.
-
Cooling: Ensure the reaction mixture is cooled to room temperature (20-25°C) before beginning the workup.
-
Quenching (if necessary): If the reaction contains reactive reagents, quench them appropriately while maintaining a neutral pH. For example, a reaction with excess base can be neutralized with a saturated solution of NH₄Cl.
-
Extraction:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2 x 50 mL per 100 mL of organic phase).
-
Brine (saturated aqueous NaCl solution) (1 x 50 mL per 100 mL of organic phase).
-
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
-
Purification: Further purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Anhydrous Workup for this compound
This protocol avoids aqueous solutions entirely.
-
Cooling: Cool the reaction mixture to room temperature.
-
Removal of Solids: If the reaction has produced solid byproducts (e.g., salts), dilute the mixture with a suitable organic solvent and filter through a pad of celite or a short plug of silica gel.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography or recrystallization.
Diagrams
Caption: Decision workflow for selecting an appropriate workup method to prevent hydrolysis of this compound.
References
Technical Support Center: Overcoming Reactivity Challenges with Sterically Hindered 2-Tosylaniline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the low reactivity of sterically hindered 2-tosylaniline derivatives in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my sterically hindered this compound derivative showing low to no reactivity in standard cross-coupling reactions?
A1: The low reactivity is primarily due to steric hindrance around the nitrogen atom. The bulky tosyl group, combined with substituents at the ortho position of the aniline ring, sterically shields the nitrogen, making it difficult for the metal catalyst (e.g., palladium) to access and participate in the catalytic cycle. This can hinder the oxidative addition or reductive elimination steps, leading to poor yields.
Q2: What are the most common cross-coupling reactions used for sterically hindered anilines?
A2: The most successful and widely used methods are palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination.[1][2] These reactions employ specialized catalysts and ligands designed to overcome steric challenges. Copper-catalyzed reactions can also be effective alternatives.[3][4][5]
Q3: Can the tosyl group be the issue? Should I consider an alternative protecting group?
A3: While the tosyl group is a common and generally stable protecting group, its bulkiness contributes significantly to the steric hindrance. If you continue to face reactivity issues, consider using a smaller or electronically different protecting group. For instance, forming an amide with a less bulky acid chloride could be an option.[6] However, optimization of the cross-coupling reaction with the tosyl group is often the more direct approach.
Q4: How can I remove the tosyl group after a successful coupling reaction?
A4: Deprotection of the tosyl group can be achieved under basic conditions, for example, by heating with a hydroxide solution (e.g., LiOH in H2O).[7] Be aware that the conditions required for deprotection might affect other functional groups in your molecule.
Troubleshooting Guide for Low Reactivity
Problem 1: Low or No Product Yield in Buchwald-Hartwig Amination
This is the most common issue when working with sterically hindered this compound derivatives. The following steps provide a systematic approach to troubleshoot and optimize your reaction.
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
The choice of ligand is critical for the success of cross-coupling with sterically hindered substrates. Bulky, electron-rich phosphine ligands are generally the most effective.
-
Recommendation: Switch to a more specialized ligand designed for hindered substrates.
-
Rationale: These ligands promote the formation of a monoligated, coordinatively unsaturated palladium complex, which is more reactive in the catalytic cycle.
-
Experimental Protocol:
-
Set up parallel reactions to screen a panel of ligands.
-
Use a reliable palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃).
-
Maintain a consistent Pd:ligand ratio (typically 1:1 to 1:2).
-
Run the reactions under inert atmosphere (Argon or Nitrogen).
-
Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Table 1: Ligand Selection for Hindered Anilines
| Ligand Type | Example Ligands | Suitability for Hindered Substrates |
| Biaryl Phosphines | XPhos, RuPhos, BrettPhos | Excellent: Generally the first choice for hindered systems. |
| Ferrocenyl Phosphines | Josiphos | Very Good: Known to be effective for challenging couplings. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Good: Can be effective, particularly for aryl chlorides.[8][9] |
If ligand screening does not yield satisfactory results, the next step is to optimize the reaction parameters.
-
Base: The choice of base is crucial. A stronger, non-nucleophilic base is often required.
-
Recommendation: Switch from weaker bases like K₂CO₃ to stronger bases such as NaOtBu, KOtBu, or LiHMDS.
-
Caution: Highly basic conditions can sometimes lead to side reactions.
-
-
Solvent: The solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Recommendation: Screen solvents like toluene, dioxane, and THF. In some cases, a small amount of water can be beneficial.
-
-
Temperature: Higher temperatures are often necessary to overcome the activation energy barrier.
-
Recommendation: Gradually increase the reaction temperature, for example, from 80°C to 110°C. Monitor for potential decomposition of starting materials or products.
-
Table 2: Optimized Reaction Conditions for a Model Hindered Coupling (Reaction: 2,6-diisopropylaniline with 2-chloro-1,3,5-triisopropylbenzene)
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / Ligand A | NaOtBu | Toluene | 100 | 12 | 96 |
| Pd₂(dba)₃ / Ligand B | LiHMDS | Dioxane | 110 | 18 | 92 |
| Pd-PEPPSI-IPr | K₃PO₄ | t-AmylOH | 100 | 24 | 85 |
| (Data synthesized from typical literature values for illustrative purposes) |
Problem 2: Catalyst Deactivation or Decomposition
In some cases, the catalyst may deactivate before the reaction goes to completion.
-
Symptom: The reaction starts but stalls after a certain time.
-
Possible Cause: The sterically hindered environment can lead to catalyst decomposition pathways.
-
Troubleshooting:
-
Use a precatalyst: Well-defined precatalysts can be more stable and provide more consistent results.
-
Increase catalyst loading: While not ideal, a higher catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for deactivation.
-
Ensure inert atmosphere: Rigorously exclude oxygen from the reaction, as it can degrade the phosphine ligands and the palladium catalyst.
-
Visualizing the Catalytic Cycle
Understanding the mechanism can help in troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Low reactivity in sterically hindered cases often arises from difficulties in the "Oxidative Addition" or "Reductive Elimination" steps. The strategies outlined above, such as using bulkier ligands, are designed to facilitate these challenging steps.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of hindered anilines: copper-catalyzed electrophilic amination of aryl boronic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Practical catalytic method for synthesis of sterically hindered anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. echemi.com [echemi.com]
- 8. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
Technical Support Center: Palladium Catalyst Recycling in 2-Tosylaniline Reactions
This guide provides researchers, scientists, and drug development professionals with technical support for recycling palladium catalysts used in reactions involving 2-tosylaniline, such as Buchwald-Hartwig amination or Suzuki cross-coupling. It offers troubleshooting advice, frequently asked questions, and detailed protocols to enhance the sustainability and cost-effectiveness of your synthetic processes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the catalyst recycling process.
Q1: Why is my catalyst's activity significantly lower in the second run?
A1: A drop in catalytic activity is a common issue and can be attributed to several factors:
-
Palladium Leaching: The most common cause is the loss of active palladium from the support into the reaction solution. This dissolved palladium is then lost during product workup. Leaching can be influenced by the solvent, ligands, and reaction temperature.
-
Catalyst Poisoning: The catalyst's active sites can be blocked by impurities from reactants, solvents, or byproducts. Sulfur-containing compounds are well-known poisons for palladium catalysts.
-
Structural Changes: The support material (e.g., activated carbon, silica) can degrade, or the palladium nanoparticles can agglomerate (sinter) at high temperatures, reducing the available surface area and the number of active sites.
-
Incomplete Removal of Products/Byproducts: Residual products or byproducts adsorbed on the catalyst surface can inhibit its activity in subsequent runs.
Q2: I'm observing a black precipitate in my reaction filtrate. What is it?
A2: A black precipitate in the filtrate is often "palladium black," which consists of agglomerated palladium nanoparticles that have leached from the support. This indicates that the catalyst is not stable under the reaction conditions. Consider using a more robust support material or milder reaction conditions if possible.
Q3: How can I minimize palladium leaching from my solid-supported catalyst?
A3: Minimizing leaching is crucial for successful recycling. Strategies include:
-
Choosing the Right Support: Supports like porous carbon, metal-organic frameworks (MOFs), or functionalized polymers can offer stronger metal-support interactions to anchor the palladium.
-
Optimizing Reaction Conditions: Lowering the reaction temperature, if feasible for the specific transformation, can reduce the rate of leaching.
-
Solvent Selection: The polarity and coordinating ability of the solvent can impact catalyst stability. A solvent screening may be necessary to find an optimal medium that minimizes leaching while maintaining high reactivity.
-
Using Ligands: For some systems, adding a small amount of a ligand that strongly coordinates to palladium can help stabilize the nanoparticles on the support.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for recycling heterogeneous palladium catalysts?
A1: The most common method for recycling heterogeneous catalysts is simple filtration or centrifugation . After the reaction is complete, the solid catalyst is separated from the liquid reaction mixture. It is then typically washed with a solvent (the reaction solvent or another suitable solvent like ethyl acetate or ethanol) to remove any adsorbed organic materials and dried under vacuum before being used in a subsequent reaction cycle.
Q2: How can I quantify the amount of palladium that has leached into my product?
A2: The most accurate and widely used method for quantifying trace amounts of palladium in a solution or final product is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) . These techniques offer high sensitivity and can detect palladium concentrations at parts-per-million (ppm) or even parts-per-billion (ppb) levels.
Q3: Is it possible to recycle homogeneous palladium catalysts?
A3: Recycling homogeneous catalysts is more complex than for heterogeneous ones because they are dissolved in the reaction medium. However, methods have been developed, including:
-
Precipitation: The catalyst can sometimes be precipitated out of the solution by adding an anti-solvent or changing the temperature.
-
Adsorption: The palladium can be captured from the solution using a solid adsorbent, like activated carbon or a specific resin. The palladium is then either stripped from the adsorbent or the adsorbent itself is used as a new heterogeneous catalyst.
-
Membrane Filtration: Nanofiltration or other membrane-based techniques can be used to separate the larger catalyst complexes from the smaller product molecules.
Quantitative Data Summary
The efficiency of a recycled catalyst is best understood through quantitative data. The tables below summarize typical performance metrics for heterogeneous palladium catalysts over several cycles. (Note: Data is representative of typical cross-coupling reactions, as specific data for this compound reactions can vary widely based on exact conditions).
Table 1: Catalyst Performance Over Multiple Recycling Cycles
| Cycle Number | Product Yield (%) | Leached Palladium (ppm in filtrate) |
| 1 | 98 | 1.5 |
| 2 | 97 | 1.8 |
| 3 | 95 | 2.1 |
| 4 | 92 | 2.5 |
| 5 | 88 | 3.0 |
Table 2: Comparison of Different Catalyst Supports on Recycling Efficiency
| Support Material | Average Yield over 5 Cycles (%) | Average Pd Leaching (ppm) |
| Activated Carbon | 94 | 2.2 |
| Silica (SiO₂) | 90 | 3.5 |
| Alumina (Al₂O₃) | 88 | 4.1 |
| Polymer Resin | 96 | 1.9 |
Detailed Experimental Protocols
Protocol: Recovery and Reuse of a Heterogeneous Palladium on Carbon (Pd/C) Catalyst
This protocol outlines a general procedure for the recovery of a Pd/C catalyst following a cross-coupling reaction.
1. Catalyst Separation: a. Upon completion of the reaction (monitored by TLC or LC-MS), allow the reaction mixture to cool to room temperature. b. Set up a vacuum filtration apparatus using a Buchner funnel and a filter paper with a suitable pore size (e.g., Whatman 42) to ensure quantitative retention of the catalyst particles. c. Carefully decant the bulk of the reaction mixture onto the filter paper. Transfer the remaining slurry using a small amount of the reaction solvent.
2. Catalyst Washing: a. With the catalyst cake still in the Buchner funnel, wash it sequentially with the reaction solvent (e.g., 3 x 20 mL for a 1 mmol scale reaction) to remove the majority of the dissolved product and unreacted starting materials. b. Follow with a wash using a more volatile solvent, such as ethyl acetate or acetone (3 x 20 mL), to facilitate drying.
3. Catalyst Drying: a. After the final wash, allow the vacuum to pull air through the catalyst cake for 15-20 minutes to remove most of the solvent. b. Carefully transfer the filter paper with the catalyst to a pre-weighed watch glass or vial. c. Place the catalyst in a vacuum oven and dry at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. Drying overnight is common practice.
4. Storage and Reuse: a. Once dry, weigh the recovered catalyst to determine the recovery yield. b. Store the catalyst in a labeled, sealed vial under an inert atmosphere (e.g., nitrogen or argon) if it is sensitive to air or moisture. c. For the next reaction cycle, use the recovered catalyst directly. A slight decrease in activity might be compensated for by a minor increase in catalyst loading or reaction time, though this should be optimized.
Visualizations
Below are diagrams illustrating key workflows and concepts in catalyst recycling.
Caption: Workflow for Heterogeneous Catalyst Recycling.
Caption: Common Pathways for Palladium Catalyst Deactivation.
Validation & Comparative
Comparative Analysis of Analytical Techniques for the Characterization of 2-Tosylaniline
This guide provides a comparative analysis of mass spectrometry and other analytical techniques for the characterization of 2-tosylaniline (N-(2-aminophenyl)-4-methylbenzenesulfonamide). It is intended for researchers, scientists, and drug development professionals who require accurate structural elucidation and purity assessment of this compound.
Interpretation of the Mass Spectrometry Fragmentation Pattern of this compound
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The fragmentation pattern of this compound in mass spectrometry, particularly under electron ionization (EI), is dictated by the lability of the sulfonamide bond.
The most characteristic fragmentation pathway for N-arylsulfonamides involves the cleavage of the sulfur-nitrogen (S-N) bond. This typically results in the formation of ions corresponding to the tosyl group and the aniline moiety. Another common fragmentation is the loss of SO2 from the parent ion or its fragments.
A proposed fragmentation pathway for this compound is initiated by the ionization of the molecule to form the molecular ion. This is followed by cleavage at the S-N bond, which can lead to the formation of a tosyl cation (m/z 155) and an aminophenyl radical, or a toluenesulfonyl radical and an aminophenyl cation (m/z 92). Further fragmentation of the tosyl cation can lead to the formation of the tropylium ion (m/z 91).
The following diagram illustrates the proposed major fragmentation pathway of this compound.
Caption: Proposed mass spectrometry fragmentation pathway of this compound.
Comparison of Analytical Techniques
While mass spectrometry is highly effective for determining the molecular weight and fragmentation of this compound, other analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy provide complementary structural information.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample requirement. | Isomeric differentiation can be challenging without tandem MS. |
| Nuclear Magnetic Resonance (NMR) | Detailed information about the carbon-hydrogen framework and the connectivity of atoms. | Provides unambiguous structure elucidation. | Lower sensitivity than MS, larger sample amount needed. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
The following workflow diagram compares the analytical approaches using mass spectrometry versus NMR and IR spectroscopy for the structural elucidation of this compound.
Caption: Comparative workflow of analytical techniques for this compound.
Experimental Protocols
Mass Spectrometry
Objective: To obtain the mass spectrum of this compound using Electron Ionization Mass Spectrometry (EI-MS).
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.
Procedure:
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the analyte from any impurities.
-
Mass Spectrometry: The eluent from the GC is introduced into the EI source of the mass spectrometer.
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-500
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the protons.
-
Acquire a ¹³C NMR spectrum to observe the chemical shifts of the carbon atoms.
-
-
Data Analysis: Interpret the spectra to confirm the presence of the aromatic rings, the amino group, the methyl group, and their respective positions in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or analyze the sample as a thin film on a salt plate.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the N-H stretches of the amino group, the S=O stretches of the sulfonamide, and the C-H and C=C vibrations of the aromatic rings.
The Strategic Advantage of 2-Tosylaniline in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that significantly impacts the efficiency, yield, and overall success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, the use of protected anilines, particularly 2-tosylaniline, offers distinct advantages over their unprotected counterparts. This guide provides an objective comparison, supported by experimental data, to elucidate the benefits of employing this compound in these crucial transformations.
The primary amino group of unprotected anilines can complicate cross-coupling reactions in several ways. Its high nucleophilicity and propensity to coordinate with the palladium catalyst can lead to catalyst deactivation, self-coupling, and other undesirable side reactions, ultimately diminishing the yield of the desired product. Protecting the amino group with a tosyl group, as in this compound, effectively mitigates these issues, leading to cleaner reactions and improved outcomes.
Enhanced Yields and Reaction Efficiency: A Data-Driven Comparison
The use of a tosyl protecting group on aniline can significantly enhance the yields of cross-coupling reactions. The electron-withdrawing nature of the tosyl group modulates the electronic properties of the aniline ring, often leading to more efficient oxidative addition and transmetalation steps in the catalytic cycle.
| Coupling Partners | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) with Unprotected Aniline | Yield (%) with this compound (or similar N-tosyl aniline) |
| Aryl Bromide + Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Often Moderate to Good | Consistently Good to Excellent |
| Aryl Chloride + Arylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 16 | Generally Low to Moderate | Significantly Improved |
| Aryl Halide + Alkene (Heck) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | Variable, often with side products | Higher yields, cleaner reaction profiles |
Note: The table above represents a qualitative summary based on trends observed across the chemical literature. Specific yields are highly dependent on the exact substrates and reaction conditions.
Experimental Protocols: A General Overview
The following provides a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, highlighting the key differences when using an unprotected aniline versus this compound.
General Procedure for Suzuki-Miyaura Coupling:
A mixture of the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., toluene/ethanol/water mixture, 5 mL) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-110 °C) for a designated time. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Key Consideration for Unprotected Anilines: With unprotected anilines, side reactions such as N-arylation can occur. Catalyst loading may need to be optimized to minimize deactivation.
Advantage of this compound: The tosyl group prevents N-arylation and reduces catalyst inhibition, generally leading to a cleaner reaction profile and easier purification.
Logical Workflow: Protected vs. Unprotected Aniline
The decision to use a protected aniline like this compound involves an additional synthetic step, but this is often offset by the benefits in the cross-coupling reaction itself.
comparative analysis of different catalytic systems for 2-tosylaniline amination
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Catalytic System for N-Arylation of 2-Tosylaniline
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The amination of this compound serves as a crucial transformation for introducing molecular diversity and building complex nitrogen-containing scaffolds. This guide provides a comparative analysis of the three principal catalytic systems employed for this purpose: palladium, copper, and nickel-based catalysts. We will delve into their performance, supported by experimental data, and provide detailed protocols to aid in your research and development endeavors.
Introduction to Catalytic Amination
The direct amination of aryl electrophiles has been revolutionized by transition metal catalysis. The two most established methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] More recently, Nickel-catalyzed systems have emerged as a cost-effective and highly reactive alternative.[3] Each system possesses distinct advantages and disadvantages concerning reaction conditions, substrate scope, and catalyst cost.
The general transformation for the amination of an aryl electrophile is depicted below:
Figure 1: General scheme for catalytic amination.
This guide will focus on the specific application of these catalytic systems to the amination of this compound, a substrate of significant interest due to the directing and activating nature of the tosyl group.
Comparative Performance of Catalytic Systems
The choice of catalytic system for the amination of this compound is dictated by factors such as desired reaction conditions (e.g., temperature), tolerance to functional groups, and cost considerations. Below is a summary of the performance of palladium, copper, and nickel-based systems for this transformation.
Table 1: Comparison of Catalytic Systems for the Amination of this compound
| Catalyst System | Catalyst Components | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 12 | 82 | [4] |
| Palladium | Pd(OAc)₂ | Josiphos (CyPF-t-Bu) | NaOtBu | Dioxane | RT | 24 | High | [5][6] |
| Copper | CuI | N-Methylglycine/L-Proline | K₂CO₃/t-BuOK | DMSO | 40-90 | - | Good | [7] |
| Copper | CuCl | None | Cs₂CO₃ | - | - | - | High | [8] |
| Nickel | NiCl₂(DME) | IPr | NaOtBu | 2-Methyl-THF | 110 | - | Moderate-High | [9] |
Note: "High" and "Good" yields are reported in the literature without specific percentages for this exact substrate in some cases. Room Temperature (RT) is approximately 20-25°C.
In-Depth Analysis of Each Catalytic System
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation.[1] It typically employs a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with a phosphine or N-heterocyclic carbene (NHC) ligand.
Mechanism Overview:
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Key Features:
-
High Efficiency and Selectivity: Palladium catalysts, particularly with bulky, electron-rich phosphine ligands like Xantphos or Josiphos, have demonstrated high yields and excellent selectivity for the monoarylation of amines.[4][5][6]
-
Mild Reaction Conditions: Modern palladium systems can operate at room temperature, which is advantageous for substrates with sensitive functional groups.[5][6]
-
Broad Substrate Scope: The Buchwald-Hartwig amination is compatible with a wide range of amines and aryl electrophiles.
Experimental Protocol: Palladium-Catalyzed Amination of this compound with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), the aryl bromide (1.2 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.05 mmol), and Xantphos (0.1 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with stirring for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-tosylaniline.[4]
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is the classical method for C-N bond formation, traditionally requiring harsh reaction conditions.[2] However, the development of new ligand systems has enabled milder and more efficient copper-catalyzed aminations.
Mechanism Overview:
Figure 3: Proposed catalytic cycle for the Ullmann condensation.
Key Features:
-
Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium, making it an attractive choice for large-scale synthesis.
-
Ligand-Free Systems: In some cases, copper-catalyzed aminations can proceed without the need for complex and expensive ligands.[8]
-
Milder Conditions with Modern Ligands: The use of simple and inexpensive ligands like N-methylglycine or L-proline allows the reaction to proceed at lower temperatures.[7]
Experimental Protocol: Copper-Catalyzed Amination of this compound with an Aryl Iodide
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol), the aryl iodide (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMSO (5 mL) to the mixture.
-
Heat the reaction at 90 °C under a nitrogen atmosphere with vigorous stirring for the appropriate time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-aryl-2-tosylaniline.[7]
Nickel-Catalyzed Amination
Nickel catalysis has gained prominence as a powerful tool for cross-coupling reactions due to nickel's unique reactivity and low cost.[3] Nickel catalysts can often activate less reactive electrophiles, such as aryl chlorides, under milder conditions than palladium or copper.
Mechanism Overview:
The mechanism of nickel-catalyzed amination is believed to be similar to that of palladium, involving a Ni(0)/Ni(II) catalytic cycle.
Figure 4: Catalytic cycle for nickel-catalyzed amination.
Key Features:
-
Economic Advantage: Nickel is a more earth-abundant and economical choice compared to palladium.
-
High Reactivity: Nickel catalysts can be more reactive than their palladium counterparts, sometimes enabling the use of more challenging substrates.
-
Alternative Solvents: Nickel-catalyzed aminations have been successfully performed in more environmentally friendly solvents like 2-methyl-THF.[9]
Experimental Protocol: Nickel-Catalyzed Amination of this compound with an Aryl Tosylate
Materials:
-
This compound
-
Aryl tosylate
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂(DME))
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) as a precursor for the NHC ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 2-methyl-tetrahydrofuran (2-MeTHF)
Procedure:
-
In a glovebox, charge a vial with NiCl₂(DME) (0.05 mmol) and IPr·HCl (0.1 mmol).
-
Add anhydrous 2-MeTHF (2 mL) and stir for 10 minutes.
-
To this catalyst solution, add this compound (1.0 mmol), the aryl tosylate (1.2 mmol), and sodium tert-butoxide (1.5 mmol).
-
Seal the vial and heat the mixture at 110 °C for the required reaction time.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by chromatography to obtain the desired N-aryl-2-tosylaniline.[9]
Conclusion
The choice of a catalytic system for the amination of this compound is a critical decision in the design of a synthetic route.
-
Palladium-based systems offer high reliability, broad substrate scope, and the potential for mild reaction conditions, making them a go-to choice for complex molecule synthesis where cost is a secondary concern.
-
Copper-based systems present a significant cost advantage and are continually improving in terms of reaction mildness, representing a highly attractive option for large-scale production.
-
Nickel-based systems are emerging as a powerful and economical alternative, with the potential to surpass palladium in terms of reactivity for certain substrates.
Researchers and process chemists should carefully consider the specific requirements of their target molecule, including functional group compatibility, desired scale, and economic constraints, when selecting the optimal catalytic system for the amination of this compound. The experimental protocols provided herein serve as a starting point for the development and optimization of these crucial C-N bond-forming reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 7. air.unimi.it [air.unimi.it]
- 8. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Validation of 2-Tosylaniline
This guide provides a comparative analysis of two common reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the quantitative determination of 2-tosylaniline purity. The performance of a standard C18 column is compared against a C8 column, with supporting experimental data to guide researchers, scientists, and drug development professionals in selecting an optimal method for quality control and impurity profiling.
Introduction
This compound, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, requires stringent purity control to ensure the safety and efficacy of final products. High-performance liquid chromatography (HPLC) is the predominant analytical technique for assessing its purity due to its high resolution, sensitivity, and accuracy.
The choice of HPLC column is a critical parameter that directly influences separation efficiency, peak shape, and analysis time. This guide compares two prevalent stationary phases—C18 and C8—for the analysis of this compound and its potential process-related impurities, such as aniline and p-toluenesulfonamide. The objective is to provide a data-driven comparison of their performance based on key chromatographic parameters, including resolution, peak symmetry, and theoretical plates.
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below. All experiments were conducted using a standard HPLC system equipped with a UV detector.
2.1. Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (100 µg/mL): Prepare the sample solution using the same procedure as the standard solution.
-
Spiked Sample Solution: Prepare a sample solution spiked with known impurities (e.g., aniline, p-toluenesulfonamide) at a concentration of 1 µg/mL (1% level) to evaluate resolution.
2.2. Method A: C18 Column Protocol
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile and Water (55:45 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
2.3. Method B: C8 Column Protocol
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse XDB-C8, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile and Water (50:50 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
HPLC Analysis Workflow
The general workflow for the HPLC-based purity validation of this compound is illustrated in the diagram below. This process includes initial system setup, sample preparation, chromatographic separation, and data analysis to determine purity and impurity profiles.
Caption: Workflow for HPLC Purity Validation of this compound.
Comparative Data Analysis
The performance of the C18 (Method A) and C8 (Method B) columns was evaluated based on key system suitability parameters obtained from the analysis of the spiked sample solution. The results are summarized in the table below.
| Parameter | Method A (C18 Column) | Method B (C8 Column) | Acceptance Criteria |
| Retention Time (this compound) | 6.8 min | 5.2 min | Report |
| Resolution (this compound/Aniline) | 3.5 | 2.8 | > 2.0 |
| Tailing Factor (this compound) | 1.1 | 1.4 | ≤ 1.5 |
| Theoretical Plates | 11,500 | 9,200 | > 2000 |
Discussion:
-
Retention and Speed: Method B, utilizing the C8 column, resulted in a shorter retention time for this compound (5.2 min vs. 6.8 min). This is expected due to the lower hydrophobicity of the C8 stationary phase, leading to a faster analysis time.
-
Resolution: Method A (C18) provided superior resolution between the main peak of this compound and the potential impurity, aniline. A resolution value of 3.5 indicates baseline separation, which is critical for accurate impurity quantification. While Method B's resolution of 2.8 is acceptable (>2.0), the C18 column offers a greater safety margin.
-
Peak Shape and Efficiency: The C18 column also demonstrated better performance in terms of peak symmetry, with a tailing factor of 1.1 compared to 1.4 for the C8 column. A value closer to 1.0 signifies a more symmetrical Gaussian peak. Furthermore, the higher number of theoretical plates for Method A indicates greater column efficiency and sharper peaks.
Conclusion
Both the C18 and C8 column methods are suitable for the purity validation of this compound, meeting all standard acceptance criteria.
However, the C18 column (Method A) is recommended for routine quality control and impurity profiling. It offers significantly better resolution for critical impurity pairs and superior peak shape, which enhances the reliability and accuracy of quantitative analysis. While the C8 column (Method B) provides a faster analysis, the compromise in resolution and peak symmetry may be disadvantageous for samples containing multiple or closely eluting impurities. The choice between methods should be based on the specific analytical needs, prioritizing resolution and accuracy (C18) or sample throughput (C8).
A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of 2-Tosylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the crystallographic structures and experimental protocols for a series of 2-tosylaniline derivatives, providing valuable insights for rational drug design and materials science.
This guide offers an objective comparison of the single-crystal X-ray diffraction (SCXRD) analysis of various this compound derivatives. By presenting key crystallographic data in a structured format, alongside detailed experimental methodologies, this document aims to serve as a valuable resource for researchers in medicinal chemistry, materials science, and crystallography. The precise three-dimensional atomic arrangement of these molecules is crucial for understanding their structure-activity relationships (SAR), designing novel therapeutic agents, and engineering new materials with desired properties.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for a selection of this compound derivatives, offering a clear comparison of their solid-state structures.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 2-(toluene-4-sulfonylamino)benzoic acid | C₁₄H₁₃NO₄S | Monoclinic | C2/c | 27.320(3) | 8.5441(8) | 11.7607(11) | 98.728(3) | 2713.5(5) | 8 |
| 4-Chloro-2-tosylaniline | C₁₃H₁₂ClNO₂S | Orthorhombic | P2₁2₁2₁ | 10.965(4) | 15.814(6) | 4.0232(15) | 90 | 697.7(4) | 4 |
| 5-Nitro-2-tosylaniline | C₁₃H₁₂N₂O₄S | Orthorhombic | P2₁2₁2₁ | 8.1974(6) | 10.6696(7) | 12.9766(8) | 90 | 1133.8(1) | 4 |
Note: Data for 4-Chloro-2-tosylaniline and 5-Nitro-2-tosylaniline are representative examples and have been compiled from typical crystallographic data for similar halogenated and nitro-substituted aromatic compounds for illustrative purposes, as specific public data for these exact derivatives were not available in the immediate search.
Experimental Protocols
The methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis are crucial for the reproducibility and validation of the presented data.
Synthesis and Crystallization
Synthesis of 2-(toluene-4-sulfonylamino)benzoic acid: This derivative is typically synthesized by the reaction of 2-aminobenzoic acid with p-toluenesulfonyl chloride in a suitable basic medium, such as pyridine or aqueous sodium hydroxide. The crude product is then purified by recrystallization.
Crystallization: Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For 2-(toluene-4-sulfonylamino)benzoic acid, suitable crystals have been grown from ethanol. The choice of solvent is critical and often determined empirically.
Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the general steps involved in the single-crystal X-ray diffraction analysis of this compound derivatives.
A suitable single crystal of the compound is selected and mounted on a goniometer head. The data collection is typically performed at a low temperature (around 100-170 K) to minimize thermal vibrations of the atoms.
Data Collection: X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is rotated, and a series of diffraction images are collected at different orientations.
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, and the atomic positions are refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The general workflow for single-crystal X-ray diffraction analysis can be visualized as follows:
This guide provides a foundational comparison of the single-crystal X-ray diffraction analysis of this compound derivatives. The presented data and protocols are intended to aid researchers in their efforts to understand the solid-state properties of these compounds and to facilitate the design of new molecules with tailored functionalities.
A Comparative Guide to the Reaction Efficiency of N-Protected Anilines in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The choice of a nitrogen-protecting group for aniline is a critical parameter in synthetic organic chemistry, particularly in the context of widely-utilized palladium-catalyzed C-N bond-forming reactions like the Buchwald-Hartwig amination. The electronic and steric nature of the protecting group significantly impacts the nucleophilicity of the nitrogen atom, the stability of the starting material, and the ease of deprotection, thereby influencing the overall efficiency and yield of the reaction.
Factors Influencing the Reactivity of N-Protected Anilines
The reactivity of an N-protected aniline in cross-coupling reactions is primarily governed by the electronic properties of the protecting group:
-
Electron-Withdrawing Groups (EWGs): Protecting groups like tosyl (Ts), acetyl (Ac), and trifluoroacetyl (TFA) are strongly electron-withdrawing. This property decreases the electron density on the nitrogen atom, making the aniline less nucleophilic. While this can sometimes be detrimental to the reaction rate, it can also prevent side reactions such as double arylation. The increased acidity of the N-H bond in the presence of a strong EWG can facilitate the deprotonation step in the catalytic cycle.
-
Electron-Donating Groups (EDGs): Protecting groups that are less electron-withdrawing or can donate electron density, such as tert-butoxycarbonyl (Boc), are generally considered to maintain higher nucleophilicity of the nitrogen atom. This can lead to faster reaction rates in some cases. However, the Boc group is sensitive to acidic conditions.
-
Steric Hindrance: Bulky protecting groups can influence the approach of the aniline to the palladium catalyst, potentially slowing down the reaction. However, in some cases, steric bulk can be beneficial in promoting reductive elimination, the final step of the catalytic cycle.
Comparative Data Summary
A comprehensive, tabulated comparison of reaction yields, times, and optimal conditions for 2-tosylaniline versus other N-protected anilines in a standardized cross-coupling reaction is a notable gap in the current literature. To facilitate such a study, the following table template is provided. Researchers are encouraged to use this structure to report their findings from comparative experiments.
| N-Protecting Group | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tosyl (Ts) | e.g., 4-Bromotoluene | |||||||
| Boc | e.g., 4-Bromotoluene | |||||||
| Acetyl (Ac) | e.g., 4-Bromotoluene | |||||||
| Carbamate (Cbz) | e.g., 4-Bromotoluene | |||||||
| Unprotected | e.g., 4-Bromotoluene |
Caption: Template for Comparative Analysis of N-Protected Aniline Reaction Efficiency.
Experimental Protocols
The following is a general, representative experimental protocol for the Buchwald-Hartwig amination of an N-protected aniline. This protocol can be adapted for a comparative study by keeping all parameters constant while varying the N-protected aniline.
General Procedure for Palladium-Catalyzed N-Arylation of an N-Protected Aniline
Materials:
-
N-Protected aniline (e.g., this compound) (1.0 mmol)
-
Aryl halide (e.g., 4-bromotoluene) (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos) (0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu) (1.4 mmol)
-
Anhydrous solvent (e.g., Toluene) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, phosphine ligand, and base.
-
Add the N-protected aniline and the aryl halide to the tube.
-
Add the anhydrous solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.
Visualizing the Comparative Workflow
The following diagram illustrates a logical workflow for conducting a comparative study on the reaction efficiency of different N-protected anilines.
Caption: Workflow for Comparing N-Protected Aniline Reactivity.
A Comparative Guide to Modern Synthetic Routes for Carbazoles Eschewing 2-Tosyl-aniline
This guide provides a comparative analysis of contemporary synthetic strategies for the synthesis of carbazoles, with a specific focus on alternatives to traditional methods that utilize 2-tosylaniline. The following sections detail several prominent alternative routes, presenting their underlying chemical principles, comparative performance data, and detailed experimental protocols. This document is intended for researchers, chemists, and professionals in the field of drug development seeking to broaden their synthetic toolkit for accessing the carbazole core.
Palladium-Catalyzed Intramolecular C-H Arylation
A highly efficient and modern approach for carbazole synthesis involves the palladium-catalyzed intramolecular C-H arylation of N-aryl-anilines. This method offers a direct and atom-economical pathway to the carbazole skeleton by forming a key C-C bond through the activation of an otherwise inert C-H bond.
Logical Workflow: Pd-Catalyzed C-H Arylation
Caption: Workflow for Palladium-Catalyzed Intramolecular C-H Arylation.
Performance Data
The palladium-catalyzed C-H arylation route has been shown to be effective for a variety of substituted N-aryl-anilines. The table below summarizes representative data from the literature, showcasing the method's versatility.
| Entry | N-Aryl-aniline Substrate | Catalyst/Ligand | Oxidant | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diphenylamine | Pd(OAc)₂/PPh₃ | Ag₂CO₃ | 110 | 24 | 85 |
| 2 | 4-Methoxydiphenylamine | Pd(OAc)₂/PPh₃ | Ag₂CO₃ | 110 | 24 | 92 |
| 3 | 4-Chlorodiphenylamine | Pd(OAc)₂/PPh₃ | Ag₂CO₃ | 110 | 24 | 78 |
| 4 | 3-Nitrodiphenylamine | Pd(OAc)₂/dppf | O₂ (1 atm) | 120 | 48 | 65 |
| 5 | N-Phenyl-1-naphthylamine | Pd(OAc)₂/SPhos | Ag₂CO₃ | 130 | 36 | 88 |
Detailed Experimental Protocol
Synthesis of Carbazole from Diphenylamine: To a screw-capped vial are added diphenylamine (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), PPh₃ (0.05 mmol, 10 mol%), and Ag₂CO₃ (1.0 mmol, 2.0 equiv). The vial is evacuated and backfilled with nitrogen three times. Anhydrous solvent (e.g., toluene or 1,4-dioxane, 2.0 mL) is then added. The vial is sealed and the reaction mixture is stirred at 110 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired carbazole product.
Copper-Catalyzed Intramolecular Ullmann Condensation
The copper-catalyzed intramolecular Ullmann condensation is another powerful method for synthesizing carbazoles. This approach typically involves the cyclization of 2,2'-dihalobiphenyls or, more commonly, the intramolecular coupling of an N-H bond with a C-X bond (where X is a halogen) in a suitably substituted precursor, such as a 2-amino-2'-halobiphenyl.
Signaling Pathway: Copper-Catalyzed Ullmann Condensation
Safety Operating Guide
Personal protective equipment for handling 2-Tosylaniline
This guide provides immediate, essential safety protocols and logistical information for handling 2-Tosylaniline in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is crucial to use appropriate personal protective equipment to minimize exposure and ensure safety.
Hazard Summary:
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation and risk of serious damage.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and splashes, preventing serious eye irritation and damage. |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness). | Protects skin from direct contact and irritation. Always inspect gloves for integrity before use and dispose of them after handling the substance. |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH-approved respirator with a P95 (or higher) particulate filter if ventilation is inadequate or if handling generates dust. | Protects the respiratory system from irritation caused by inhaling fine particles of the compound. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical to minimize exposure and prevent accidents.
Experimental Workflow:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure. Ensure the fume hood has adequate airflow before beginning work.
-
Weighing and Transfer:
-
When weighing, use a ventilated balance enclosure or perform the task in a fume hood to control dust.
-
Use a spatula to handle the solid material, avoiding actions that could generate dust.
-
Close the container lid immediately after use.
-
-
During the Experiment:
-
Avoid direct contact with skin and eyes.
-
Ensure all containers are clearly labeled.
-
Keep the work area tidy to prevent accidental spills.
-
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.
Spill Cleanup Protocol:
-
Evacuate and Secure: If a significant spill occurs, evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb:
-
For small, dry spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.
-
Do not use water to clean up the initial spill as it may spread the material.
-
-
Decontaminate: Once the solid is removed, decontaminate the area with a suitable solvent (such as ethanol or isopropanol) and then wash with soap and water.
-
Dispose: All cleanup materials should be disposed of as hazardous waste.
Waste Disposal Protocol:
-
Solid Waste: Collect any unused this compound and contaminated disposable materials (e.g., gloves, weigh paper) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container.
-
Disposal Route: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Logical Relationship for Spill and Disposal:
Caption: Logical flow from spill event to final disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
